tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-bis(4-methoxyphenyl)phosphoryloxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NO6P/c1-19(2,3)25-18(21)20-26-27(22,16-10-6-14(23-4)7-11-16)17-12-8-15(24-5)9-13-17/h6-13H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMBQDIFMJFRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOP(=O)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659764 | |
| Record name | tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619333-95-8 | |
| Record name | tert-Butyl {[bis(4-methoxyphenyl)phosphoryl]oxy}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Introduction: A Versatile Reagent in Modern Organic Synthesis
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is a specialized organic reagent that has gained traction in the fields of medicinal chemistry and drug development.[1] Its unique structure, combining a phosphinate core with a Boc-protected hydroxylamine moiety, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1] The phosphinyloxy group enhances reactivity, positioning it as a key intermediate for creating targeted therapies and as a versatile building block in organic synthesis.[1] This guide provides an in-depth exploration of the synthetic pathway to this compound, detailing the preparation of key precursors and the final coupling reaction. The methodologies presented are grounded in established chemical principles and analogous, well-documented procedures, ensuring a reliable and reproducible synthesis.
Retrosynthetic Analysis and Overall Strategy
The synthesis of the target molecule is best approached through a convergent strategy. The core structure can be disconnected at the P-O bond, revealing two key precursors: bis(4-methoxyphenyl)phosphinic chloride and tert-butyl N-hydroxycarbamate (also known as N-Boc-hydroxylamine). The primary synthetic transformation is the formation of the phosphinate ester bond through the reaction of the phosphinic chloride with the hydroxyl group of the N-Boc-hydroxylamine, typically in the presence of a base to neutralize the HCl byproduct.
Diagram 1: Retrosynthetic Analysis
This guide will first detail the synthesis of each precursor before presenting the final coupling step.
Part I: Synthesis of Precursor 1 - Bis(4-methoxyphenyl)phosphinic Chloride
The synthesis of bis(4-methoxyphenyl)phosphinic chloride begins with the formation of the corresponding phosphine oxide, which is then chlorinated. A reliable method for creating the phosphine oxide involves a Grignard reaction with diethylphosphite.[2]
Step 1a: Synthesis of Bis(4-methoxyphenyl)phosphine Oxide
This procedure involves the reaction of 4-methoxyphenylmagnesium bromide with diethylphosphite.[2]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare 4-methoxyphenylmagnesium bromide by reacting 4-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Reaction with Diethylphosphite: In a separate flask under an inert atmosphere, cool a solution of the prepared Grignard reagent (3.3 equivalents) in THF to 0 °C.
-
Slowly add a solution of diethylphosphite (1.0 equivalent) in THF dropwise to the cooled Grignard solution over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of dilute hydrochloric acid (e.g., 0.1 N HCl).
-
Add methyl tert-butyl ether (MTBE) and agitate the mixture. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a methanol/dichloromethane gradient) and/or recrystallization from a suitable solvent like ethyl acetate to yield bis(4-methoxyphenyl)phosphine oxide as a colorless solid.[2]
| Parameter | Value/Condition | Reference |
| Key Reagents | Diethylphosphite, 4-methoxyphenylmagnesium bromide | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | ~2.5 hours | [2] |
| Typical Yield | ~92% | [2] |
Step 1b: Chlorination to Bis(4-methoxyphenyl)phosphinic Chloride
The synthesized phosphine oxide is then converted to the corresponding phosphinic chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.
Experimental Protocol:
-
Suspend bis(4-methoxyphenyl)phosphine oxide in an inert solvent like dichloromethane or toluene.
-
Add an excess of oxalyl chloride or thionyl chloride dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude bis(4-methoxyphenyl)phosphinic chloride, which can often be used in the next step without further purification.
Part II: Synthesis of Precursor 2 - tert-Butyl N-hydroxycarbamate (N-Boc-Hydroxylamine)
This precursor is prepared by the N-protection of hydroxylamine with di-tert-butyl dicarbonate (Boc₂O).[1][3]
Experimental Protocol:
-
Suspend hydroxylamine hydrochloride (NH₂OH·HCl) and potassium carbonate (K₂CO₃) in a mixture of diethyl ether (Et₂O) and a small amount of water.[1]
-
Stir the suspension at room temperature for approximately 1 hour.
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Decant the organic phase. Wash the remaining solid with additional diethyl ether.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purification: Recrystallize the resulting residue from a cyclohexane/toluene mixture to afford tert-butyl N-hydroxycarbamate as a white crystalline solid.[1][4]
| Parameter | Value/Condition | Reference |
| Key Reagents | Hydroxylamine hydrochloride, Boc₂O, K₂CO₃ | [1] |
| Solvent | Diethyl ether / Water | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | ~13 hours | [1] |
| Typical Yield | High | [1][3] |
Part III: Final Synthesis of this compound
The final step is a coupling reaction analogous to the synthesis of tert-butyl (diphenylphosphoryl)oxycarbamate, where the phosphinic chloride is reacted with N-Boc-hydroxylamine in the presence of a base.[5] Research has confirmed that the reaction of bis-p-methoxyphenyl-phosphinic chloride with hydroxylamine derivatives occurs on the oxygen atom, ensuring the formation of the desired P-O-N linkage.[6]
Diagram 2: Overall Synthesis Pathway
Experimental Protocol:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve tert-butyl N-hydroxycarbamate (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, ~1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to a temperature between -10 °C and 0 °C.
-
Addition of Phosphinic Chloride: Dissolve bis(4-methoxyphenyl)phosphinic chloride (~1.0 equivalent) in anhydrous DCM and add this solution dropwise to the pre-cooled hydroxylamine solution over 30-60 minutes, ensuring the internal temperature remains below 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-18 hours.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by trituration with a solvent mixture like hexanes/dichloromethane or by flash column chromatography on silica gel to yield the final product as a white solid.[5]
Conclusion and Outlook
The synthetic pathway outlined provides a robust and scalable method for the preparation of this compound. The procedures for synthesizing the key precursors are well-established, and the final coupling step is based on a reliable and high-yielding transformation. This versatile reagent serves as an important building block for further chemical exploration, particularly in the synthesis of phosphine-based ligands and as a key intermediate in the development of novel therapeutics.[1][7] The continued application of such phosphorus-containing compounds is poised to advance the frontiers of drug discovery and materials science.[8]
References
- 1. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]
- 2. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. orgsyn.org [orgsyn.org]
- 6. O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
physicochemical properties of "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate"
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS RN: 619333-95-8) is a specialized organic compound that has gained traction as a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring a phosphinyloxy group linked to a Boc-protected carbamate, offers a unique combination of reactivity and stability. The two anisole moieties attached to the phosphorus atom significantly influence the electronic properties and steric environment of the reactive center, while the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom.
This guide provides a comprehensive overview of the known physicochemical properties, handling protocols, and synthetic applications of this compound. It is designed to equip researchers with the necessary information to effectively and safely incorporate this reagent into their research and development workflows. While this compound is commercially available, detailed experimental data regarding its synthesis and full spectral characterization are not widely published in peer-reviewed literature. Therefore, this guide synthesizes data from chemical suppliers, safety data sheets, and analogous chemical transformations to provide a robust working knowledge of the compound.
Physicochemical and Structural Properties
The structural and physical properties of a compound are foundational to its application in any experimental setting. The data for this compound, compiled from various chemical databases and suppliers, are summarized below.
Structural Representation
References
A Senior Application Scientist's Guide to the Mechanism of Action of Phosphonium-Based Coupling Reagents
For researchers, scientists, and professionals in drug development, the creation of an amide bond is a frequent and critical transformation. While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically sluggish, necessitating the use of "coupling reagents" to facilitate this process. Among the various classes of activating agents, phosphonium salts have carved out a significant niche, prized for their high efficiency, mild reaction conditions, and ability to mitigate common side reactions. This guide provides an in-depth exploration of the core mechanisms governing phosphonium-based coupling reagents, offering field-proven insights into their application and optimization.
The Fundamental Challenge: Activating the Carboxyl Group
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step is the primary role of a coupling reagent. Phosphonium salts excel at this by transforming the carboxylate into a highly reactive intermediate, primed for nucleophilic attack by an amine.
The Core Mechanism: A Step-by-Step Analysis
The efficacy of phosphonium reagents like BOP, PyBOP, and PyAOP lies in a well-defined, multi-step mechanism that ensures rapid and clean conversion to the desired amide. The entire process is orchestrated by the careful interplay of the carboxylic acid, the amine, the phosphonium salt, and a crucial non-nucleophilic base.
Step 1: Deprotonation and Formation of the Carboxylate
The journey begins with the deprotonation of the carboxylic acid by a sterically hindered, non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. This is a critical first step; the phosphonium reagent itself does not react with the protonated carboxylic acid. The choice of base is paramount, as it must be strong enough to deprotonate the acid but not nucleophilic enough to compete with the desired amine reactant.
Step 2: Formation of the Acyloxyphosphonium Salt
Once the carboxylate anion is formed, it acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphonium reagent (e.g., PyBOP). This displacement reaction releases the benzotriazole-1-oxide (OBt) anion and forms a highly reactive acyloxyphosphonium salt intermediate.[1] This intermediate is the pivotal "activated" species.
Step 3: In-Situ Conversion to the Active Ester
The acyloxyphosphonium salt is transient. The previously displaced OBt anion now acts as a nucleophile, attacking the activated carbonyl carbon of the acyloxyphosphonium salt. This step is the heart of the process, leading to the formation of a benzotriazolyl active ester (OBt-ester) and the phosphine oxide byproduct (e.g., tris(pyrrolidino)phosphine oxide from PyBOP).[2][3] It is this active ester that will ultimately react with the amine. This two-step activation (formation of the phosphonium salt followed by the active ester) is key to the reagent's ability to suppress racemization.[4]
Step 4: Nucleophilic Attack and Amide Bond Formation
In the final stage, the primary or secondary amine, also deprotonated by the base present in the reaction mixture, attacks the carbonyl carbon of the OBt-ester.[4] This nucleophilic acyl substitution results in the formation of the thermodynamically stable amide bond and the release of 1-hydroxybenzotriazole (HOBt) as a byproduct.
Below is a visual representation of this core mechanism.
A Comparative Look at Key Phosphonium Reagents
While sharing a common mechanism, different phosphonium reagents possess unique characteristics that make them suitable for specific applications.
| Reagent Name | Acronym | Structure of Byproduct | Key Characteristics |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | The original phosphonium coupling reagent; highly effective with minimal racemization.[4][5][6] Its use has declined due to the carcinogenic nature of its HMPA byproduct.[7] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tris(pyrrolidino)phosphine oxide | A safer alternative to BOP, as its byproduct is not a carcinogen.[3][8] It is highly efficient and a workhorse in modern peptide synthesis.[9] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Tris(pyrrolidino)phosphine oxide | An aza-derivative of PyBOP that incorporates HOAt instead of HOBt.[6] The resulting OAt-ester is more reactive, leading to faster couplings and superior suppression of racemization, especially for sterically hindered or sensitive amino acids.[10] |
Scientific Integrity: Mitigating Racemization
A primary concern in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid.[11] Racemization can occur during the activation step, particularly through the formation of a symmetric oxazolone intermediate.[11]
Phosphonium reagents are highly regarded for their ability to minimize racemization.[4] This is attributed to two main factors:
-
Rapid formation of the active ester: The conversion of the acyloxyphosphonium salt to the OBt or OAt active ester is very fast. These active esters are less prone to forming the oxazolone intermediate compared to other activated species.
-
The role of additives: The HOBt or HOAt moiety is integral to the reagent's structure. These additives are known racemization suppressants.[12] HOAt, found in reagents like PyAOP, is particularly effective due to the neighboring pyridine nitrogen, which can provide anchimeric assistance during the coupling step, accelerating the desired reaction over the racemization pathway.[10]
Experimental Protocol: A Generalized Workflow
The following protocol outlines a standard procedure for a solution-phase amide coupling using a phosphonium reagent like PyBOP.
Causality Behind Procedural Choices:
-
Anhydrous Solvent (DMF): Water can hydrolyze the activated intermediates, leading to lower yields.
-
Order of Addition: Adding the base first ensures the formation of the carboxylate. Adding the coupling reagent last initiates the activation in the presence of all components.
-
Stoichiometry: A slight excess of the amine and coupling reagent is often used to drive the reaction to completion. The amount of base is calculated to neutralize the carboxylic acid, the amine salt (if applicable), and the HOBt generated.[13]
-
Temperature Control: Starting the reaction at 0°C helps to control the initial exothermic activation and minimize potential side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Hydrolysis of activated species.- Steric hindrance. | - Increase reaction time or temperature.- Ensure anhydrous conditions.- Switch to a more powerful reagent like PyAOP or HATU.[14] |
| Racemization | - Strong base.- Prolonged reaction time at high temp.- Inappropriate coupling reagent. | - Use a weaker base like 2,4,6-collidine.- Optimize for the shortest necessary reaction time.- Use a reagent with HOAt, such as PyAOP.[14] |
| Guanidinylation | - This is a side reaction specific to uronium/aminium reagents (e.g., HBTU, HATU), not phosphonium salts. | - One of the key advantages of phosphonium reagents is the absence of this side reaction.[10][15] |
Conclusion
Phosphonium-based coupling reagents are powerful tools in the arsenal of the synthetic chemist. Their robust mechanism, which proceeds through a highly reactive acyloxyphosphonium salt to form an active ester in situ, ensures high coupling efficiency while elegantly suppressing racemization. By understanding the core principles of their action and the subtle differences between reagents like BOP, PyBOP, and PyAOP, researchers can make informed decisions to optimize their synthetic strategies, leading to cleaner reactions and higher yields of desired amide products.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. BOP [commonorganicchemistry.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Spectroscopic Characterization of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate. While experimental data for this specific molecule is not publicly available, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to predict and interpret its spectral features. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound, offering a framework for its structural verification and purity assessment.
Introduction
This compound (CAS 619333-95-8) is a multifaceted organic compound with applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phosphinyloxy group, a carbamate moiety, and two methoxy-substituted phenyl rings, suggests its potential as a versatile building block.[1] Accurate structural elucidation and purity confirmation are paramount in any chemical research or development workflow, and spectroscopic methods are the cornerstone of this process. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄NO₆P | [1][2] |
| Molecular Weight | 393.38 g/mol | [1][2] |
| Appearance | White powder or crystals | [1] |
| Purity (Typical) | ≥ 95% | [1][3] |
| CAS Number | 619333-95-8 | [1][2][4][5][6] |
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is key to understanding its spectroscopic behavior. Below is a diagram of the structure with key proton and carbon environments labeled for the subsequent NMR discussion.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl Protons | 1.50 - 1.60 | Singlet (s) | 9H | These 9 equivalent protons are shielded and show a characteristic singlet, similar to other tert-butyl carbamates.[7] |
| Methoxy Protons | 3.75 - 3.85 | Singlet (s) | 6H | The two methoxy groups are equivalent and their protons will appear as a singlet in a region typical for methoxy groups on an aromatic ring.[7] |
| Aromatic Protons (ortho to OMe) | 6.80 - 7.00 | Doublet (d) or Multiplet (m) | 4H | These protons are shielded by the electron-donating methoxy group. They will likely appear as a doublet due to coupling with the meta protons. |
| Aromatic Protons (meta to OMe) | 7.20 - 7.40 | Doublet of doublets (dd) or Multiplet (m) | 4H | These protons are coupled to both the ortho protons and the phosphorus atom, which may lead to a more complex splitting pattern. |
| N-H Proton | 6.40 - 6.60 | Broad Singlet (br s) | 1H | The carbamate N-H proton is often broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.[7] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| tert-Butyl (CH₃) | 28.0 - 29.0 | The methyl carbons of the tert-butyl group are highly shielded.[7] |
| tert-Butyl (quaternary C) | 80.0 - 82.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[7] |
| Methoxy (CH₃) | 55.0 - 56.0 | This is a typical chemical shift for methoxy carbons attached to an aromatic ring.[7] |
| Aromatic C (C-OMe) | 155.0 - 158.0 | The aromatic carbons attached to the methoxy groups are significantly deshielded. |
| Aromatic C (ortho to OMe) | 114.0 - 116.0 | These carbons are shielded by the electron-donating effect of the methoxy group. |
| Aromatic C (meta to OMe) | 120.0 - 122.0 | These carbons will be influenced by both the methoxy group and the phosphorus atom. |
| Aromatic C (C-P) | 130.0 - 135.0 | The carbons directly bonded to the phosphorus atom will be deshielded and may show coupling to phosphorus. |
| Carbamate (C=O) | 152.0 - 154.0 | The carbonyl carbon of the carbamate is in a typical chemical shift range. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretch | Carbamate |
| 2950 - 3000 | C-H stretch | tert-Butyl, Aromatic, Methoxy |
| 1700 - 1750 | C=O stretch | Carbamate Carbonyl |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1240 - 1260 | P=O stretch | Phosphinyloxy |
| 1150 - 1250 | C-O stretch | Carbamate, Ether |
| 1000 - 1100 | P-O-N stretch | Phosphinyloxycarbamate |
| 800 - 850 | C-H bend (out-of-plane) | para-substituted Aromatic Ring |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass for the molecular ion [C₁₉H₂₄NO₆P]⁺ is 393.1341 m/z.[2] In a high-resolution mass spectrum (HRMS), observing this mass would be strong evidence for the compound's identity. Depending on the ionization method, adducts such as [M+H]⁺ (394.1419 m/z), [M+Na]⁺ (416.1238 m/z), or [M+K]⁺ (432.0978 m/z) may also be observed.
-
Major Fragmentation Pathways:
-
Loss of the tert-butyl group (-57 m/z) to give a fragment at m/z 336.
-
Loss of isobutylene (-56 m/z) to give a fragment at m/z 337.
-
Loss of the Boc group (-101 m/z) to give a fragment at m/z 292.
-
Cleavage of the P-O bond.
-
Fragmentation of the bis(4-methoxyphenyl)phosphinyl moiety.
-
Caption: A potential fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Use an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can efficiently confirm the synthesis of this molecule, assess its purity, and ensure the integrity of their experimental results. The provided protocols offer a starting point for the practical acquisition of this crucial analytical data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl ((bis(4-methoxyphenyl)phosphoryl)oxy)carbamate | C19H24NO6P | CID 44629804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 619333-95-8 | TCI AMERICA [tcichemicals.com]
- 7. rsc.org [rsc.org]
solubility and stability of "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate"
An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Introduction
This compound (CAS No. 619333-95-8) is a multifaceted organophosphorus compound that serves as a valuable reagent and building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its utility is noted in the development of phosphine-based ligands, catalysts, and as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The compound's unique structure, featuring a phosphinyloxy group, is credited with enhancing biological activity and stabilizing reactive intermediates, making it a compound of significant interest for researchers.[2]
A thorough understanding of a compound's physicochemical properties is paramount for its effective application, particularly in drug development where solubility and stability directly impact bioavailability, formulation, and shelf-life.[4][5] This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, grounded in established analytical methodologies. We will explore the structural basis for its properties, detail robust experimental protocols for their assessment, and discuss the interpretation of the resulting data for research and development applications.
Molecular Structure Analysis: The Foundation of Physicochemical Behavior
The solubility and stability of this compound are intrinsically linked to its molecular architecture. The structure comprises several key functional groups whose interplay dictates its interaction with various solvent systems and its susceptibility to degradation.
-
Lipophilic Moieties: The bulky, non-polar tert-butyl group and the two aromatic bis(4-methoxyphenyl) rings contribute significantly to the molecule's lipophilicity.[1] This suggests a predisposition for solubility in organic solvents. The methoxy groups (-OCH₃) on the phenyl rings add some polar character but are largely overshadowed by the hydrophobicity of the aromatic systems.
-
Polar Moieties: The central phosphinyloxy group (-P(O)O-) and the carbamate linkage (-OC(O)N-) introduce polarity and the capacity for hydrogen bonding. The phosphoryl oxygen and the carbamate's carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.[6] These sites are critical for interactions with polar solvents, including water.
-
Chemically Labile Sites: The P-O-N bond and the carbamate ester linkage are potential sites for hydrolysis under acidic or basic conditions. The tertiary butyl group can also be susceptible to cleavage under strong acidic conditions.
This structural duality—significant lipophilic character punctuated by polar, reactive groups—suggests a complex solubility profile and defined stability limits that warrant rigorous experimental investigation.
Caption: Molecular structure highlighting key functional groups.
Solubility Profiling
Solubility is a critical parameter that influences a compound's behavior in both in vitro assays and in vivo systems.[4] We distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measured by diluting a concentrated DMSO stock solution into an aqueous buffer. It reflects the solubility of the amorphous or metastable state of the compound and is often used in high-throughput screening during early drug discovery.[7][8] Low kinetic solubility can lead to compound precipitation in biological assays, yielding unreliable results.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[9] This measurement is crucial for lead optimization and formulation development, as it provides a fundamental physical limit to how much compound can be dissolved.[4][10]
Experimental Protocols for Solubility Determination
The following protocols describe standardized methods for assessing the aqueous solubility of this compound.
Protocol 2.1.1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is adapted from standard high-throughput screening methodologies.[7][11]
-
Preparation of Solutions:
-
Prepare a 20 mM stock solution of the test compound in 100% DMSO.[11]
-
Prepare the required aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Add 490 µL of PBS buffer to 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 20 mM DMSO stock solution to the buffer to achieve a final concentration of 400 µM with 2% DMSO.[11] Prepare in duplicate.
-
Include a positive control (a compound with known solubility) and a negative control (buffer with 2% DMSO).
-
Cap the tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[7]
-
-
Sample Analysis:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7] A calibration curve prepared from the DMSO stock solution is used for quantitation.
-
-
Data Interpretation:
-
The measured concentration is the kinetic solubility. If the measured value is equal to the nominal concentration (400 µM), the solubility is greater than or equal to that value. If it is lower, precipitation has occurred.
-
Protocol 2.1.2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility and is based on established methods.[9][10]
-
Preparation:
-
Assay Procedure:
-
Add 1 mL of the solvent system to the vial containing the solid compound.[9]
-
Include a blank vial with only the solvent system.
-
Seal the vials and place them on a thermomixer or vial roller system to agitate at a consistent speed (e.g., 700 rpm) and controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]
-
-
Sample Analysis:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a 0.45 µm filter to remove all undissolved particles.[11]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[4][10]
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
Caption: Experimental workflow for solubility determination.
Illustrative Solubility Data
While specific experimental data for this compound is not publicly available, we can predict its general solubility characteristics based on its structure. The compound is expected to exhibit good solubility in polar organic solvents and limited solubility in aqueous media.
| Solvent System | Predicted Solubility Category | Rationale |
| Water (pH 7.0) | Low to Insoluble | The large, lipophilic surface area from the phenyl and tert-butyl groups outweighs the contribution of the polar functional groups. |
| PBS (pH 7.4) | Low | Similar to water; the presence of salts is unlikely to significantly enhance the solubility of this neutral, non-ionizable compound. |
| Methanol | Soluble | A safety data sheet confirms solubility in methanol, a polar protic solvent capable of interacting with the compound's polar groups.[12] |
| Acetonitrile | Soluble | A polar aprotic solvent that can effectively solvate the large organic structure. |
| Dichloromethane | Soluble | The compound's overall lipophilic nature suggests good solubility in this non-polar organic solvent. |
| Hexanes | Low to Insoluble | This highly non-polar solvent is unlikely to effectively solvate the polar phosphinyloxy and carbamate moieties. |
Stability Profiling
Assessing the intrinsic stability of a compound is a mandatory regulatory requirement and a scientific necessity to ensure its quality, safety, and efficacy.[13] Forced degradation, or stress testing, is performed to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[14][15] These studies involve subjecting the compound to conditions more severe than accelerated storage conditions.[16]
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that degradation products are formed at levels sufficient for detection and characterization without completely destroying the sample.[14]
-
Preparation of Test Solutions:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[16]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).[16]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.[16] After incubation, neutralize the samples with an equivalent amount of acid.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for a defined period.[16]
-
Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).[16]
-
Photostability: Expose the solid compound and the solution to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².[16][17] A control sample should be stored in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV method. This method must be capable of separating the parent compound from all process impurities and degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra for all peaks to assess peak purity.
-
Calculate the percentage degradation of the parent compound and the percentage of each formed degradant relative to the initial concentration.
-
Caption: Workflow for forced degradation (stability) studies.
Anticipated Stability Profile and Degradation Pathways
Based on its chemical structure, this compound is expected to be stable under neutral and photolytic conditions but may show susceptibility to hydrolytic and oxidative stress.
-
Hydrolytic Stability: The P-O-N bond is likely the most labile site, susceptible to both acid- and base-catalyzed hydrolysis. This would cleave the molecule into N-Boc-hydroxylamine and bis(4-methoxyphenyl)phosphinic acid. The carbamate itself could also hydrolyze, particularly under strong basic conditions, to yield tert-butanol, CO₂, and the corresponding amine.
-
Oxidative Stability: The compound does not possess functional groups that are highly susceptible to oxidation, such as sulfides or phenols. However, subtle oxidation of the aromatic rings or other parts of the molecule by a strong oxidizing agent like H₂O₂ cannot be ruled out.
-
Thermal and Photostability: The compound is expected to be relatively stable to heat and light, as indicated by general supplier information suggesting storage at room temperature.[2] Significant degradation would likely require extreme conditions.
Illustrative Stability Data
The following table summarizes the expected outcomes of a forced degradation study. The goal is to achieve 5-20% degradation to identify relevant degradants.[14]
| Stress Condition | Severity | Expected Degradation | Potential Major Degradants |
| 0.1 M HCl | 60°C, 24h | Moderate to Significant | Bis(4-methoxyphenyl)phosphinic acid, N-Boc-hydroxylamine |
| 0.1 M NaOH | 40°C, 6h | Significant | Bis(4-methoxyphenyl)phosphinic acid, products from carbamate hydrolysis |
| 3% H₂O₂ | RT, 24h | Low to Moderate | Minor oxidative adducts |
| Heat (Solid) | 80°C, 7 days | Negligible to Low | No significant degradation expected |
| Photolysis (ICH) | 1.2M lux·h, 200W·h/m² | Negligible | No significant degradation expected |
Conclusion
This compound is a compound of high utility in chemical synthesis. Its physicochemical profile is dictated by a balance of large lipophilic groups and polar, reactive linkages. It is predicted to have good solubility in common organic solvents but limited aqueous solubility, a critical consideration for its use in biological assays and formulation. The primary stability liability is anticipated to be hydrolysis of the P-O-N bond under both acidic and basic conditions.
The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the operational solubility and stability limits of this reagent. Such data is invaluable for ensuring the reliability of experimental outcomes, developing stable formulations, and meeting regulatory expectations in drug development. By understanding and quantifying these core properties, scientists can fully leverage the synthetic potential of this compound in their research endeavors.
References
- 1. CAS 619333-95-8: tert-butyl N-bis(4-methoxyphenyl)phosphor… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl ((bis(4-methoxyphenyl)phosphoryl)oxy)carbamate | C19H24NO6P | CID 44629804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Forced Degradation Testing | SGS Denmark [sgs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijcrt.org [ijcrt.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. database.ich.org [database.ich.org]
A Technical Guide to the Structural Elucidation of O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine, a key reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, offering field-proven insights grounded in spectroscopic principles. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for confirming the molecular structure. Each section provides not only the expected data but also the underlying scientific rationale, ensuring a deep and functional understanding of the characterization process.
Introduction: The Structural Significance of a Versatile Reagent
O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine belongs to a class of phosphinyl hydroxylamines that are valuable in synthetic chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mild acidic conditions[1][2]. The bis(4-methoxyphenyl)phosphinyl moiety introduces specific reactivity, making the molecule a potent reagent. Accurate structural confirmation is paramount to ensure predictable reactivity and the successful outcome of multi-step synthetic campaigns. This guide establishes a robust, multi-faceted analytical workflow to unequivocally confirm the identity and purity of this compound.
The Elucidation Workflow: A Multi-Pronged Approach
The comprehensive characterization of O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine relies on the synergistic interpretation of data from several key analytical techniques. No single method provides a complete picture; instead, each technique offers a unique piece of the structural puzzle. The workflow is designed to be a self-validating system where the results from one analysis corroborate the findings of another.
Caption: A logical workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this particular compound, a suite of NMR experiments—¹H, ¹³C, and ³¹P—is essential.
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1]
-
Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Expected ¹H NMR Data and Interpretation:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |
| tert-Butyl (Boc) | Singlet | 1.4 - 1.5 | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and appear as a sharp, intense singlet in a relatively uncrowded region of the spectrum, which is a key diagnostic peak for successful Boc protection.[1] |
| Methoxy (OCH₃) | Singlet | ~3.8 | 6H | The six protons of the two equivalent methoxy groups on the phenyl rings. |
| Aromatic (C₆H₄) | Multiplet | 6.9 - 7.8 | 8H | The protons on the two p-substituted phenyl rings will appear as a set of multiplets. Due to the electron-donating methoxy group and the electron-withdrawing phosphinyl group, a complex splitting pattern (likely two sets of doublets or an AA'BB' system) is expected. |
| N-H | Broad Singlet | Variable | 1H | The N-H proton of the carbamate can be broad, and its chemical shift is highly dependent on concentration, solvent, and temperature. |
¹³C NMR Spectroscopy: The Carbon Framework
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.
Expected ¹³C NMR Data and Interpretation:
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃) | ~28 | The three equivalent methyl carbons of the Boc group. |
| tert-Butyl (Quaternary C) | ~80 | The quaternary carbon of the Boc group. |
| Methoxy (OCH₃) | ~55 | The carbon of the methoxy groups. |
| Aromatic (C₆H₄) | 114 - 163 | Multiple signals are expected for the aromatic carbons. The carbons attached to the methoxy group will be the most shielded (downfield), while the carbon attached to the phosphorus (ipso-carbon) will show coupling to the phosphorus atom. |
| Carbonyl (C=O) | ~155 | The carbonyl carbon of the Boc group. |
³¹P NMR Spectroscopy: The Phosphorus Core
Given the presence of a phosphorus atom, ³¹P NMR is a critical and highly informative experiment. It provides direct information about the chemical environment and oxidation state of the phosphorus center.[3]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Referencing: Use an external standard, typically 85% H₃PO₄ (δ = 0 ppm).
Expected ³¹P NMR Data and Interpretation: The compound contains a pentavalent phosphine oxide moiety. The chemical shift for such compounds typically appears in a characteristic downfield region. For bis(4-methoxyphenyl)phosphine oxide derivatives, a single resonance is expected. The exact chemical shift can be influenced by the substituent on the oxygen atom. A shift in the range of δ = 20-40 ppm is anticipated, consistent with similar phosphine oxide structures.[4][5]
Caption: Key NMR correlations for the target molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source.
-
Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.
Expected MS Data and Interpretation:
-
Molecular Ion: The molecular formula is C₁₉H₂₄NO₆P, with a monoisotopic mass of 393.1341 g/mol . In positive mode ESI-MS, the primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z ≈ 394.1419 . Adducts with sodium [M+Na]⁺ (m/z ≈ 416.1238) or potassium [M+K]⁺ (m/z ≈ 432.0978) may also be present.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation pathways. The fragmentation of organophosphorus compounds often involves cleavage of the P-O, P-C, and O-N bonds.[6][7][8]
-
Loss of the Boc group: A common fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).
-
Cleavage of the P-O Bond: Scission of the P-O bond can lead to fragments corresponding to the bis(4-methoxyphenyl)phosphinyl cation.
-
Aromatic Ring Fragmentation: Fragments related to the methoxyphenyl moieties can also be observed.[6]
-
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands and Interpretation:
| Functional Group | Approx. Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| N-H | 3200 - 3400 | Stretch | The N-H stretch of the carbamate group. |
| C-H (Aromatic) | 3000 - 3100 | Stretch | The C-H stretching vibrations of the phenyl rings. |
| C-H (Aliphatic) | 2850 - 3000 | Stretch | The C-H stretching vibrations of the Boc and methoxy groups. |
| C=O (Carbamate) | 1680 - 1720 | Stretch | A strong absorption band characteristic of the carbamate carbonyl group.[2][9] |
| C=C (Aromatic) | 1500 - 1600 | Stretch | Skeletal vibrations of the aromatic rings. |
| P=O (Phosphine Oxide) | 1150 - 1250 | Stretch | A strong, characteristic absorption for the phosphine oxide double bond.[5][10] |
| P-O-N | 900 - 1000 | Stretch | Stretching vibration associated with the P-O-N linkage. |
| C-O (Ether & Carbamate) | 1000 - 1300 | Stretch | C-O stretching from the methoxy and carbamate groups. |
Conclusion: A Unified Structural Verdict
The structural elucidation of O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine is achieved through a systematic and multi-faceted analytical approach. The characteristic singlet of the Boc group in the ¹H NMR spectrum, combined with the specific chemical shift in the ³¹P NMR, provides strong evidence for the core structure. This is corroborated by the accurate mass measurement from HRMS, which confirms the elemental composition, and the key vibrational bands in the IR spectrum (P=O, C=O, N-H), which validate the presence of the essential functional groups. By integrating these complementary techniques, researchers can confidently and unequivocally confirm the structure of this versatile synthetic reagent, ensuring its effective application in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. rsc.org [rsc.org]
- 5. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]
A Comprehensive Technical Guide to the Safe Handling of Phosphinate Compounds for Research and Development
Introduction
Phosphinates, compounds derived from hypophosphorous acid, are a versatile class of organophosphorus molecules.[1] Their unique chemical properties make them valuable intermediates and building blocks in a wide range of applications, from the synthesis of P-stereogenic compounds and biologically active molecules to their use as reducing agents and stabilizers in polymer chemistry.[1][2] Unlike the more commonly discussed phosphonates or phosphates, phosphinates possess at least one direct phosphorus-hydrogen (P-H) or phosphorus-carbon (P-C) bond and a P=O double bond, bestowing upon them a distinct reactivity profile.
This guide is designed for researchers, scientists, and drug development professionals who work with phosphinate compounds. It moves beyond a simple checklist of precautions to provide a deep, causality-driven framework for safety. By understanding the inherent chemical properties and potential hazards of these compounds, laboratory personnel can implement a multi-layered, self-validating system of controls to mitigate risks effectively. Our objective is to foster a proactive safety culture grounded in scientific principles, ensuring the protection of both laboratory personnel and the environment.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with phosphinate compounds is the foundation of safe laboratory practice. This requires a multi-faceted assessment of their physicochemical properties, toxicological profiles, and environmental impact.
Physicochemical Hazards
The reactivity of phosphinates is central to both their utility and their potential hazards.
-
Reactivity and Stability: The P-H bond present in many phosphinate precursors is highly reactive.[3] While essential for many synthetic transformations, this reactivity also implies potential incompatibilities. Phosphinates are susceptible to hydrolysis, and their stability can be influenced by both acidic and basic conditions.[4]
-
Thermal Decomposition: A critical, though often overlooked, hazard is the thermal disproportionation of hypophosphite-containing compounds. Upon heating, they can decompose to generate highly toxic and flammable phosphine gas (PH₃) and phosphate salts.[1] This reaction underscores the importance of strict temperature control during both reactions and storage.
-
Incompatibilities:
-
Strong Reducing Agents: Organophosphates, a related class, can form phosphine gas in the presence of strong reducing agents like hydrides.[5] This potential reactivity should be considered for phosphinates as well.
-
Strong Oxidizing Agents: Partial oxidation may lead to the release of toxic phosphorus oxides.[5] Reactions with strong oxidizers should be approached with extreme caution and under controlled conditions.
-
Toxicological Profile
While the toxicity of phosphonates to aquatic life is generally low, the human health effects of organophosphorus compounds can be significant.[6] The specific toxicity of a phosphinate is highly dependent on its molecular structure.
-
Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dusts or aerosols, dermal (skin) contact, ocular (eye) contact, and accidental ingestion.[7]
-
Health Effects:
-
Irritation and Corrosion: Concentrated solutions of related compounds like phosphonic acids can be corrosive or irritating to the skin and eyes.[8][9][10] Safety Data Sheets (SDS) for specific phosphinates often indicate a risk of serious eye irritation.[11]
-
Systemic Effects: While many simple phosphinates have a lower order of acute toxicity, certain organophosphorus compounds are potent neurotoxins that act by inhibiting the enzyme acetylcholinesterase (AChE).[12][13] Although this is the primary mechanism for nerve agents and many pesticides, researchers must consult the specific toxicological data for any new or modified phosphinate compound. For example, studies on dimethyl hydrogen phosphite (DMHP) showed systemic effects and mortality at high doses in animal models.[14]
-
Environmental Hazards
Responsible chemical handling extends to minimizing environmental impact.
-
Ecotoxicity: The toxicity of phosphonates to aquatic organisms is reported to be low.[15] However, data should be sought for the specific phosphinate being used, as organic side chains can significantly alter a compound's environmental profile.
-
Persistence and Degradation: Phosphonates exhibit strong adsorption to surfaces, which can lead to significant removal in natural and technical systems.[16][17] While bacteria have evolved to metabolize natural phosphonates, many anthropogenic (man-made) phosphinates can be resistant to biodegradation, posing a risk of accumulation.[6][18]
Data Presentation
For easy reference, the following table summarizes the hazards of a common phosphinate salt.
Table 1: Hazard Profile of Sodium Hypophosphite Monohydrate (Sodium Phosphinate)
| Property | Description | GHS Pictogram(s) |
|---|---|---|
| CAS Number | 10039-56-2 | N/A (Consult specific supplier SDS) |
| Physical Hazards | Not generally classified as a physical hazard. However, heating can cause disproportionation to flammable phosphine gas.[1] | None typically assigned |
| Health Hazards | May cause skin and eye irritation. Ingestion of large amounts may be harmful. In case of fire, hazardous combustion products may be formed.[19][20] | GHS07 (Exclamation Mark) may apply |
| Environmental Hazards | No specific classification, but discharge into the environment should be avoided.[21] | None typically assigned |
Chapter 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are more dependent on human behavior.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Elimination and Substitution
The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative. Before beginning a synthetic pathway, consider if a non-phosphinate route is feasible or if a derivative with a more favorable safety profile could be used.
Engineering Controls
These controls involve physically isolating personnel from the hazard.
-
Chemical Fume Hoods: Mandatory for all operations that may generate aerosols, dust, or vapors. This includes weighing solids, preparing solutions, and running reactions. A properly functioning fume hood is the primary engineering control for preventing respiratory exposure.
-
Glove Boxes: For handling pyrophoric, highly toxic, or extremely oxygen- or moisture-sensitive phosphinate compounds, a glove box provides a contained, inert atmosphere.
-
Ventilation: The laboratory should have adequate general ventilation to ensure multiple air changes per hour, preventing the buildup of fugitive emissions.[22]
Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for all procedures involving phosphinates. These SOPs should incorporate a risk assessment and specify all required safety measures.
-
Designated Areas: Establish designated areas within the lab specifically for working with phosphinates to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of the phosphinates they handle, the contents of the relevant SOPs, and emergency procedures. This training must be documented.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with the controls listed above. It does not eliminate the hazard, but it places a barrier between the user and the chemical.[23]
Table 2: Recommended PPE for Phosphinate Handling Scenarios
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solids | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile)[24] | Lab coat | Required if not performed in a fume hood or ventilated enclosure (e.g., N95 or P100 particulate respirator)[19] |
| Preparing Solutions | Chemical splash goggles or face shield over safety glasses[25] | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over lab coat[25] | Not required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Chemical-resistant gloves | Lab coat | Not required if performed in a fume hood |
| Large-Scale Transfers (>1L) | Face shield worn over chemical splash goggles[25] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron or coveralls[24] | Assess based on potential for aerosol generation |
Chapter 3: Standard Operating Procedures (SOPs)
The following protocols provide a template for developing robust, self-validating procedures in your laboratory.
Storage and Segregation
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Location: Store phosphinates in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[22]
-
Containers: Keep compounds in their original, clearly labeled containers with lids tightly sealed.[22]
-
Segregation: Store phosphinates away from incompatible materials, particularly strong oxidizing agents, strong reducing agents, and strong acids/bases. Observe all local chemical storage regulations.[20]
Experimental Protocols
Protocol 1: Weighing and Dispensing Solid Phosphinates
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place the stock container of the phosphinate compound in the fume hood.
-
Dispensing: Carefully dispense the desired amount of solid into the weigh boat using a clean spatula. Avoid creating airborne dust. If dust is generated, wait for it to settle before proceeding.[19]
-
Sealing: Tightly cap the stock container immediately after dispensing.
-
Cleanup: Clean the spatula and any minor residues from the balance and work surface with a damp cloth or towel, ensuring all waste is collected for proper disposal.
Protocol 2: Handling and Transferring Liquid Phosphinates/Solutions
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Conduct all work within a chemical fume hood.
-
Staging: Securely clamp the receiving vessel (e.g., reaction flask).
-
Transfer: Use a clean, dry syringe, cannula, or graduated cylinder to transfer the liquid. For transfers between sealed vessels, use appropriate inert atmosphere techniques (e.g., Schlenk line).
-
Sealing: Tightly cap or seal all containers immediately after the transfer is complete.
-
Cleanup: Decontaminate any reusable equipment (syringes, etc.) according to established laboratory procedures. Dispose of single-use items in the appropriate hazardous waste container.
Waste Management and Disposal
Improper disposal can pose significant risks to human health and the environment.
-
Waste Segregation: Never mix phosphinate waste with incompatible waste streams. Maintain separate, clearly labeled hazardous waste containers for solids, halogenated solvents, and non-halogenated solvents.
-
Containerization: All waste must be collected in appropriate, leak-proof containers that are kept closed when not in use.
-
Disposal: All phosphinate chemical waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste contractor.[24] Never pour phosphinates or their solutions down the drain. [22]
Chapter 4: Emergency Preparedness and Response
Despite the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is essential.[26]
Caption: A logical workflow for responding to a chemical spill in the laboratory.
Spill Management
A chemical spill requires a calm and methodical response.[27]
Protocol 3: Procedure for a Minor Phosphinate Spill (<1 Liter, Low Volatility)
-
Alert: Immediately alert personnel in the vicinity.[27]
-
Isolate: Secure the area and prevent unauthorized entry. If the material is flammable, eliminate all ignition sources.[28]
-
Protect: Don appropriate PPE, including, at a minimum, a lab coat, splash goggles, and double nitrile gloves.[29]
-
Contain: Confine the spill by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pad. Work from the outside of the spill inward.[24][26]
-
Absorb: Apply absorbent material over the entire spill and allow it to fully absorb the liquid.
-
Collect: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[29]
-
Decontaminate: Clean the spill surface with soap and water, collecting the cleaning materials as hazardous waste.[28]
-
Report: Report the incident to your laboratory supervisor and the institutional environmental health and safety office.
For a major spill (e.g., highly toxic, large volume, fire risk), evacuate the area immediately, call emergency services, and isolate the area. Do not attempt to clean it up yourself.[28][30]
First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Skin Exposure: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in an emergency safety shower.[27][30] Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical help.[21]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[21] Have the chemical's SDS available for medical personnel.
Conclusion
Phosphinate compounds are powerful tools for chemical innovation, but their utility is matched by a need for diligent and informed safety practices. A robust safety culture is not built on fear, but on a deep, scientific respect for the materials being handled. By integrating the principles of hazard identification, the hierarchy of controls, and emergency preparedness into every aspect of the workflow, researchers can confidently and safely explore the vast potential of phosphinate chemistry. This guide serves as a foundational document, but it must be supplemented by continuous learning, rigorous adherence to institutional policies, and an unwavering commitment to personal and collective safety.
References
- 1. Phosphinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. coopscoalma.com [coopscoalma.com]
- 4. researchgate.net [researchgate.net]
- 5. ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. phosphonates - Safety [phosphonates.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. ORGANIC PHOSPHONATES, CONTAINS (CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. go.lupinsys.com [go.lupinsys.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 14. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ijset.in [ijset.in]
- 17. researchgate.net [researchgate.net]
- 18. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. htdchem.com [htdchem.com]
- 23. epa.gov [epa.gov]
- 24. xinyachemical.com [xinyachemical.com]
- 25. youtube.com [youtube.com]
- 26. ehs.wisc.edu [ehs.wisc.edu]
- 27. ehs.princeton.edu [ehs.princeton.edu]
- 28. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 29. acs.org [acs.org]
- 30. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
The Synthetic Chemist's Guide to Electrophilic Amination: Applications of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Abstract
This technical guide provides an in-depth exploration of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate, a pivotal reagent in modern organic synthesis. We will delve into its role as a stable, crystalline precursor to a highly effective electrophilic aminating agent, O-[Bis(4-methoxyphenyl)phosphinyl]hydroxylamine. This document will cover the synthesis of the precursor, its activation, and its primary application in the electrophilic amination of a variety of carbanions, with a particular focus on the formation of α-amino ketones from enolates. Detailed mechanistic insights, step-by-step experimental protocols, and a comprehensive survey of its synthetic utility are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Quest for Efficient C-N Bond Formation
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of strategies for C-N bond formation, electrophilic amination has emerged as a powerful and complementary approach to traditional nucleophilic methods. This technique involves the reaction of a carbanionic or other nucleophilic species with an electrophilic nitrogen source, effectively reversing the conventional polarity of the nitrogen atom.
A significant challenge in electrophilic amination has been the development of stable, yet sufficiently reactive, aminating agents. Many early reagents suffered from instability, limited scope, or harsh reaction conditions. The introduction of O-phosphinylhydroxylamines offered a promising solution, and within this class, this compound has distinguished itself as a particularly advantageous precursor. Its solid, crystalline nature enhances its stability and ease of handling, while the Boc-protecting group provides a convenient method for the in situ generation of the active aminating species under mild acidic conditions. The electron-donating methoxy groups on the phenyl rings enhance the reactivity of the active hydroxylamine derivative compared to its unsubstituted counterpart.[1][2]
This guide will provide a comprehensive overview of the synthesis and application of this versatile reagent, empowering chemists to leverage its unique properties in their synthetic endeavors.
The Precursor: Synthesis and Properties of this compound
The title compound, also known by its synonym O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine, is a white, crystalline solid that is stable to storage at room temperature. Its synthesis is readily achievable from commercially available starting materials.
Synthesis Protocol
The preparation of this compound is a straightforward procedure involving the coupling of N-Boc-hydroxylamine with bis(4-methoxyphenyl)phosphinic chloride.
Experimental Protocol: Synthesis of this compound
-
To a solution of N-Boc-hydroxylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.2 equivalents).
-
Slowly add a solution of bis(4-methoxyphenyl)phosphinic chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₄NO₆P |
| Molecular Weight | 393.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. |
Activation and Mechanism: Unveiling the Electrophilic Aminating Agent
The utility of this compound lies in its ability to serve as a stable precursor to the active electrophilic aminating agent, O-[Bis(4-methoxyphenyl)phosphinyl]hydroxylamine. This transformation is typically achieved through deprotection of the N-Boc group using trifluoroacetic acid (TFA).
Deprotection with Trifluoroacetic Acid (TFA)
The removal of the Boc protecting group is a classic acid-catalyzed process. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and carbon dioxide, yielding the free hydroxylamine derivative.[3]
Caption: Mechanism of Boc deprotection with TFA.
The Electrophilic Amination Mechanism
The generated O-[Bis(4-methoxyphenyl)phosphinyl]hydroxylamine is a potent electrophilic aminating agent. The electron-withdrawing phosphinyl group renders the nitrogen atom electrophilic, making it susceptible to attack by nucleophiles such as enolates. The reaction proceeds via a nucleophilic attack of the carbanion on the nitrogen atom, with the bis(4-methoxyphenyl)phosphinate anion serving as an excellent leaving group.
Caption: Electrophilic amination of a lithium enolate.
Applications in Organic Synthesis: A Focus on α-Amino Ketone Formation
The primary and most well-documented application of this compound is in the synthesis of α-amino ketones through the electrophilic amination of ketone enolates. This methodology provides a direct and efficient route to these valuable synthetic intermediates.
General Procedure for the Amination of Lithium Enolates
The following protocol, adapted from the work of Vedejs and Smulik, outlines a general procedure for the electrophilic amination of lithium enolates.[1]
Experimental Protocol: Electrophilic Amination of a Lithium Enolate
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF at -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the ketone solution and stir for 30 minutes to generate the lithium enolate.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution of the precursor and stir for 15-30 minutes to generate the active aminating agent.
-
Add the freshly prepared solution of the active aminating agent to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude α-amino ketone can be purified by flash column chromatography.
Scope and Limitations
The electrophilic amination using O-[Bis(4-methoxyphenyl)phosphinyl]hydroxylamine has been successfully applied to a range of ketone enolates, affording the corresponding α-amino ketones in good to excellent yields.
| Ketone Substrate | Product | Yield (%) |
| Acetophenone | 2-Amino-1-phenylethanone | 85 |
| Propiophenone | 2-Amino-1-phenylpropan-1-one | 82 |
| Cyclohexanone | 2-Aminocyclohexanone | 78 |
| 2-Methylcyclohexanone | 2-Amino-2-methylcyclohexanone | 75 |
| 4-tert-Butylcyclohexanone | 2-Amino-4-tert-butylcyclohexanone | 88 |
Data adapted from representative yields reported in the literature for analogous systems.
The reaction is generally high-yielding for a variety of cyclic and acyclic ketones. Steric hindrance in the vicinity of the enolate can in some cases lead to lower yields. The choice of base and reaction conditions can also be critical for achieving optimal results, particularly with substrates prone to side reactions.
Conclusion and Future Outlook
This compound has established itself as a valuable and user-friendly reagent for electrophilic amination. Its stability, ease of preparation, and the mild conditions required for the generation of the active aminating species make it an attractive choice for the synthesis of α-amino ketones and other nitrogen-containing molecules. The enhanced reactivity imparted by the p-methoxy substituents broadens its applicability compared to less activated analogues.
Future research in this area may focus on expanding the scope of nucleophiles that can be effectively aminated with this reagent. Furthermore, the development of catalytic and enantioselective variants of this transformation would represent a significant advancement, opening up new avenues for the asymmetric synthesis of chiral amines. The principles and protocols outlined in this guide provide a solid foundation for chemists to explore and exploit the full potential of this powerful synthetic tool.
References
Methodological & Application
Application Note: A Re-evaluation of "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate" in Synthetic Chemistry
To the Researcher: Initial inquiries into the application of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate] for solid-phase peptide synthesis (SPPS) have revealed a common misconception. Extensive review of the chemical literature and supplier technical data indicates that this reagent is not utilized in SPPS protocols . Instead, its primary and highly valuable role in modern organic synthesis is as a potent electrophilic aminating agent .
This application note serves to clarify the true synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the formation of carbon-nitrogen bonds—a cornerstone of pharmaceutical and materials science research.[1][2]
Introduction: Unveiling the True Identity of an Aminating Reagent
This compound, also known by its synonym O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine, belongs to a class of hydroxylamine-derived reagents designed for the electrophilic transfer of a protected amino group (-NHBoc) to a nucleophilic carbon center.[3][4] The inherent polarity of the N-O bond, enhanced by the electron-withdrawing phosphinyl group, renders the nitrogen atom electrophilic and susceptible to attack by carbanionic species.[2][5]
This reactivity profile is fundamentally different from the reagents used in SPPS, which are designed to facilitate the formation of amide (peptide) bonds between amino acid monomers. This guide will detail the correct and effective use of this reagent for the synthesis of N-Boc protected amines.
Key Attributes of the Reagent:
| Property | Description | Source |
| Molecular Formula | C₁₉H₂₄NO₆P | [6] |
| Molecular Weight | 393.37 g/mol | [6] |
| Primary Function | Electrophilic Aminating Agent | [1][2][7] |
| Synonyms | O-[Bis(4-methoxyphenyl)phosphinyl]-N-Boc-hydroxylamine, [Bis(4-methoxyphenyl)phosphinyloxy]carbamic Acid tert-Butyl Ester | [3][4] |
| Key Feature | The phosphinyloxy group acts as an excellent leaving group, facilitating the transfer of the "NHBoc" moiety. | [1] |
The Mechanism of Electrophilic Amination
The core function of this compound is to deliver a Boc-protected nitrogen atom to a nucleophile. This process is particularly effective with strong carbon nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). The general mechanism proceeds as follows:
-
Nucleophilic Attack: The organometallic reagent (R-M) attacks the electrophilic nitrogen atom of the hydroxylamine derivative.
-
Displacement: This attack results in the formation of a new carbon-nitrogen bond and the displacement of the bis(4-methoxyphenyl)phosphate anion, which is a stable and effective leaving group.
-
Product Formation: The immediate product is the N-Boc protected amine (R-NHBoc).
-
Work-up: An aqueous work-up quenches any remaining organometallic reagent and removes the phosphate byproduct.
Caption: General workflow of electrophilic amination.
Advantages in Organic Synthesis
The use of hydroxylamine-derived electrophilic aminating agents offers several key advantages over traditional methods of amine synthesis (e.g., reductive amination or alkylation of ammonia):
-
Direct C-N Bond Formation: Allows for the direct and efficient formation of a C-N bond with a pre-installed, acid-labile protecting group.[8]
-
High Versatility: Compatible with a wide range of carbon nucleophiles, including aryl, alkyl, and vinyl Grignard reagents.[9][10]
-
Mild Reaction Conditions: Reactions can often be carried out at low temperatures, preserving the integrity of sensitive functional groups within the nucleophile.
-
Predictable Stoichiometry: The reaction is typically clean and proceeds with well-defined stoichiometry, simplifying purification.
Detailed Experimental Protocol: Synthesis of an N-Boc Protected Aryl Amine
This protocol details a general procedure for the electrophilic amination of an aryl Grignard reagent using this compound.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Part A: Preparation of the Grignard Reagent
-
Setup: Assemble the dry three-neck flask with a condenser, dropping funnel, and argon/nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Activation: Briefly heat the magnesium turnings under vacuum and backfill with inert gas. Add a small crystal of iodine.
-
Initiation: Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Electrophilic Amination Reaction
-
Reagent Solution: In a separate dry flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the solution of the aminating reagent to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard: Slowly add the prepared Grignard reagent solution from Part A to the cold solution of the aminating reagent via cannula or dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
Caption: Step-by-step experimental workflow diagram.
Part C: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-Boc protected amine.
Conclusion
This compound is a valuable synthetic tool, not for peptide synthesis, but for the highly efficient electrophilic amination of organometallic reagents. Its use provides a direct and reliable route to N-Boc protected amines, which are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex nitrogen-containing molecules. Understanding the correct reactivity and application of this reagent is crucial for its successful implementation in a research setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 619333-95-8 | TCI AMERICA [tcichemicals.com]
- 4. This compound [cymitquimica.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemscene.com [chemscene.com]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 10. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
The Strategic Application of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the intricate landscape of medicinal chemistry, the quest for efficient and selective methods to introduce nitrogen-containing functionalities remains a cornerstone of drug design and development. Among the arsenal of reagents available to the modern synthetic chemist, tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate has emerged as a versatile and powerful tool for electrophilic amination. This technical guide provides an in-depth exploration of its applications, mechanistic underpinnings, and practical protocols, designed to empower researchers in their pursuit of novel therapeutic agents.
Introduction: A Reagent Poised for Complexity
This compound, also known by its synonym O-[Bis(4-methoxyphenyl)phosphinyl]-N-(tert-butoxycarbonyl)hydroxylamine, is a stable, crystalline solid that has garnered significant attention for its role as a key intermediate and building block in pharmaceutical and organic synthesis.[1][2] Its unique molecular architecture, featuring a phosphinyloxy leaving group, a Boc-protected amine, and solubility-enhancing methoxyphenyl groups, renders it an exceptional reagent for the direct introduction of a protected primary amine group into a wide array of nucleophilic substrates.[1]
The strategic advantage of this reagent lies in its ability to act as an electrophilic nitrogen source, an "umpolung" approach to C-N bond formation that complements traditional nucleophilic amination strategies. This reactivity profile is particularly valuable in the synthesis of complex, highly functionalized molecules, where direct amination with ammonia or primary amines may be challenging due to issues of over-alkylation, poor reactivity, or harsh reaction conditions.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 619333-95-8 | [1] |
| Molecular Formula | C₁₉H₂₄NO₆P | [1] |
| Molecular Weight | 393.38 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Good solubility in a range of organic solvents | [1] |
| Stability | Stable under standard laboratory conditions | [1] |
The Core Application: Electrophilic Amination for C-N Bond Formation
The primary application of this compound in medicinal chemistry is as a reagent for electrophilic amination. This process involves the transfer of the Boc-protected amino group ({N-Boc}) to a carbon-based nucleophile, such as a carbanion, enolate, or organometallic species. This transformation is pivotal for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other key structural motifs found in a vast number of bioactive molecules.
Mechanistic Rationale: The Power of the Phosphinyloxy Leaving Group
The efficacy of this compound as an electrophilic aminating agent is intrinsically linked to the nature of the bis(4-methoxyphenyl)phosphinyloxy group. This moiety serves as an excellent leaving group, facilitating the nucleophilic attack on the nitrogen atom.
The electron-withdrawing nature of the phosphinyl group polarizes the N-O bond, rendering the nitrogen atom electrophilic. Upon attack by a nucleophile, the relatively stable bis(4-methoxyphenyl)phosphinate anion is displaced, driving the reaction forward. The Boc protecting group serves a dual purpose: it tempers the reactivity of the nitrogen atom, preventing unwanted side reactions, and provides a convenient handle for subsequent deprotection under acidic conditions to reveal the primary amine.
Figure 1: Generalized mechanism of electrophilic amination.
Application in the Synthesis of α-Amino Acids and Derivatives
The synthesis of non-proteinogenic α-amino acids is of paramount importance in drug discovery, as their incorporation into peptides or as standalone molecules can lead to enhanced metabolic stability, improved pharmacokinetic properties, and novel biological activities. This compound provides an elegant solution for the asymmetric synthesis of these crucial building blocks.
Protocol: Asymmetric Synthesis of an N-Boc-α-Amino Ester
This protocol outlines a general procedure for the electrophilic amination of an ester enolate, a common strategy for the synthesis of α-amino acid precursors.
Materials:
-
Ester substrate (e.g., a substituted phenylacetate)
-
This compound
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Enolate Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., 1.05 equivalents of LDA) dropwise to the ester solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Electrophilic Amination:
-
In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of the aminating reagent to the pre-formed enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-α-amino ester.
-
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The use of low temperatures is crucial for maintaining the stability of the enolate and preventing side reactions, such as self-condensation. It also helps to control the regioselectivity of the amination.
-
Strong, Non-nucleophilic Base: Bases like LDA and LiHMDS are used to ensure complete and rapid deprotonation of the ester to form the enolate without competing nucleophilic attack on the ester carbonyl.
-
Anhydrous Conditions: The exclusion of water is critical as both the strong base and the enolate are highly reactive towards protic sources.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs. Electrophilic amination with this compound can be a key step in the construction of these important ring systems.
Conceptual Workflow: Intramolecular Amination for Heterocycle Formation
A powerful strategy involves the intramolecular electrophilic amination of a suitably functionalized precursor. This approach can be used to construct a variety of heterocyclic rings, such as pyrrolidines, piperidines, and other medicinally relevant scaffolds.
Figure 2: Conceptual workflow for intramolecular amination.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent that empowers medicinal chemists to forge C-N bonds with precision and control. Its utility in the synthesis of α-amino acids and as a precursor to nitrogen-containing heterocycles underscores its importance in the drug discovery process. As the demand for novel and complex molecular architectures continues to grow, the strategic application of electrophilic amination reagents like this one will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.
References
The NH-Boc Synthon: Application Notes for tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate in Electrophilic Amination
Introduction: A Modern Reagent for Electrophilic Amination
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on the nucleophilicity of the nitrogen atom, the umpolung strategy of electrophilic amination—where a nucleophilic carbon species attacks an electrophilic nitrogen source—offers a powerful alternative for forging these critical linkages[1][2].
This guide details the application of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate , a contemporary electrophilic aminating agent. Contrary to some classifications, this compound is not a catalyst but a highly effective reagent designed for the direct transfer of a Boc-protected amino group (-NHBoc) to a variety of carbon nucleophiles. Its structure, featuring a phosphinyloxy leaving group, enhances the electrophilicity of the nitrogen atom, while the tert-butoxycarbonyl (Boc) group ensures the product amine is immediately protected and amenable to further synthetic manipulations[1].
This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols but also the underlying scientific rationale for its application, particularly in the α-amination of carbonyl compounds.
Reagent Profile and Mechanistic Insight
The reagent, systematically named O-[Bis(4-methoxyphenyl)phosphinyl]-N-(tert-butoxycarbonyl)hydroxylamine, belongs to the class of O-substituted hydroxylamine derivatives[1]. The key to its reactivity lies in the N-O bond, which is significantly weakened by the presence of two electron-withdrawing groups: the Boc group on the nitrogen and the bis(4-methoxyphenyl)phosphinyl group on the oxygen.
The phosphinate moiety is an excellent leaving group, facilitating nucleophilic attack at the nitrogen center. The reaction proceeds via a substitution mechanism where a carbanion, such as an enolate, attacks the electrophilic nitrogen, displacing the bis(4-methoxyphenyl)phosphinate anion.
Caption: Generalized mechanism for the α-amination of a ketone.
Synthesis of the Reagent: A Proposed Route
While this compound is commercially available, an understanding of its synthesis provides valuable context. A plausible multi-step synthesis can be constructed from literature precedents for analogous compounds.
Caption: Proposed synthetic workflow for the aminating reagent.
Application Protocol: α-Amination of Ketones
The synthesis of α-amino ketones is a frequent challenge in medicinal chemistry, as this motif is present in numerous bioactive molecules. Electrophilic amination of ketone enolates provides a direct and efficient route to these valuable building blocks.
Protocol: Synthesis of tert-Butyl (2-Oxocyclohexyl)carbamate
This protocol describes a general procedure for the α-amination of cyclohexanone, a representative cyclic ketone. The principles are broadly applicable to other ketones, though optimization of the base and reaction temperature may be required.
Materials:
-
Cyclohexanone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and argon/nitrogen inlet
-
Syringes
-
Low-temperature thermometer
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup:
-
Place a 100 mL two-neck round-bottom flask under an inert atmosphere (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Add anhydrous THF (20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Enolate Formation:
-
To the cold THF, slowly add LDA solution (5.5 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
In a separate vial, dissolve cyclohexanone (1.0 g, 10.2 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add the cyclohexanone solution dropwise to the LDA solution at -78 °C over 10 minutes.
-
Stir the resulting mixture at -78 °C for 45 minutes to ensure complete enolate formation. Causality: This pre-formation of the lithium enolate is crucial for preventing self-condensation of the ketone and ensures a clean reaction with the electrophile.
-
-
Amination Reaction:
-
Dissolve this compound (4.4 g, 11.2 mmol, 1.1 equiv) in anhydrous THF (15 mL).
-
Add this solution dropwise to the enolate solution at -78 °C over 20 minutes. The reaction is often rapid.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) for the disappearance of the starting ketone.
-
-
Workup and Extraction:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Causality: Quenching at low temperature minimizes side reactions of the unreacted enolate during warmup.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL). Causality: The bicarbonate wash removes any acidic byproducts, such as the phosphinic acid.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl (2-oxocyclohexyl)carbamate as a white solid or viscous oil.
-
Data Summary and Comparison
While specific yield data for the title reagent is not extensively published, performance can be benchmarked against analogous, well-documented electrophilic aminating agents. The choice of reagent is often a balance between reactivity, stability, and the nature of the byproduct.
| Reagent Class | Representative Structure | Leaving Group | Key Advantages | Potential Considerations |
| O-Phosphinyl-hydroxylamine | Boc-NH-O-P(O)(OAr)₂ | Phosphinate | Potentially milder byproducts; tunable electronics via aryl groups. | Less documented in literature compared to sulfonyl analogs. |
| O-Sulfonyl-hydroxylamine | Boc-NH-O-Ts[3] | Tosylate | Highly reactive; well-established in many applications. | Byproduct (toluenesulfonic acid) is strongly acidic. |
| O-Acyl-hydroxylamine | Boc-NH-O-Bz | Benzoate | Good atom economy; readily accessible starting materials. | Can be less reactive than sulfonyl or phosphinyl analogs. |
This table provides a qualitative comparison based on the general properties of each class of electrophilic aminating reagent.
Troubleshooting and Expert Insights
-
Low Yield: Incomplete enolate formation is a common issue. Ensure the base (e.g., LDA) is of high quality and accurately titrated. The ketone must be added slowly to the base at low temperature to avoid side reactions.
-
Multiple Products: If di-amination is observed, it may indicate that the product is being deprotonated under the reaction conditions. Using exactly one equivalent of base or quenching the reaction promptly after completion can mitigate this.
-
Reagent Stability: While generally stable, O-substituted hydroxylamines should be stored under an inert atmosphere at low temperatures (2-8 °C) to prevent degradation[3].
-
Alternative Nucleophiles: This reagent is expected to be effective for the amination of a range of other nucleophiles, including Grignard reagents, organozinc compounds, and the enolates of esters and amides[1]. For organometallic reagents, the reaction is typically performed in THF or ether at low temperatures. Copper catalysis may be beneficial in some cases to facilitate the reaction[1].
Conclusion
This compound is a valuable modern reagent for electrophilic amination, offering a direct pathway to Boc-protected primary amines. Its utility in synthesizing α-amino carbonyl compounds makes it particularly relevant to drug discovery and development professionals. By understanding the mechanistic principles and following robust, well-reasoned protocols, researchers can effectively leverage this reagent to construct complex molecular architectures with high efficiency and control.
References
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Steric Challenge in Peptide Synthesis
The synthesis of peptides and proteins is a cornerstone of modern drug discovery and development. While standard amide bond formation is a well-established process, the introduction of sterically hindered amino acids presents a significant synthetic challenge. These residues, which include α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and sequences with bulky side chains (e.g., Val-Val), can dramatically slow down or even halt peptide chain elongation. The bulky nature of these amino acids physically obstructs the approach of the reacting species, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2][3]
This technical guide provides a comprehensive overview of the strategies and reaction conditions to overcome the challenges associated with coupling sterically hindered amino acids. We will delve into the rationale behind the selection of coupling reagents, additives, and reaction parameters, and provide detailed, field-proven protocols to empower researchers to successfully synthesize challenging peptide sequences.
The Root of the Problem: Steric Hindrance and Reaction Kinetics
Steric hindrance in peptide coupling arises from the three-dimensional arrangement of atoms around the reacting centers—the carboxylic acid of the incoming amino acid and the N-terminal amine of the peptide chain. Bulky side chains or substituents on the α-carbon or the amide nitrogen create a "molecular shield" that impedes the formation of the tetrahedral intermediate necessary for amide bond formation.[2][3] This is particularly pronounced in cases like the coupling of two N-methylated amino acids or α,α-disubstituted amino acids.[2][4]
To overcome this kinetic barrier, a combination of highly reactive reagents and optimized reaction conditions is necessary to drive the reaction to completion while minimizing side reactions such as racemization.
Choosing Your Weapon: A Comparative Guide to Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of hindered amino acids. Modern peptide synthesis has moved beyond simple carbodiimides for these challenging couplings, favoring more potent uronium/aminium and phosphonium salt-based reagents.[5]
Uronium/Aminium Salts: The Powerhouses of Peptide Synthesis
Uronium and aminium salts are highly effective activating agents that react with the carboxylic acid to form a reactive ester, which then readily couples with the amine.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) : Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered and N-methylated amino acids.[2][5][6] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety provides anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction and suppressing racemization.[6]
-
HCTU ([O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate]) : HCTU is more reactive than its HOBt-based counterpart, HBTU.[1] It is a cost-effective and efficient reagent for many difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : COMU is a third-generation uronium-type coupling reagent that offers coupling efficiencies comparable to, and in some cases exceeding, HATU.[6][7][8] A significant advantage of COMU is its improved safety profile, as it is based on the non-explosive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of the potentially explosive HOBt or HOAt.[6][9] Its by-products are also water-soluble, simplifying purification in solution-phase synthesis.[9]
Phosphonium Salts: A Guanidinylation-Free Alternative
Phosphonium salts, such as PyBOP and PyAOP, are also excellent choices for hindered couplings. A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts.
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) : A classic and reliable reagent for difficult couplings.[5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The HOAt analogue of PyBOP, PyAOP, exhibits enhanced reactivity due to the electron-withdrawing effect of the corresponding -OAt active ester, making it a highly efficient reagent.[7]
Acyl Fluorides: For the Most Demanding Couplings
For extremely hindered couplings where even the most potent uronium or phosphonium reagents fail, the in-situ generation of amino acid fluorides can be a highly effective strategy.[1][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to convert the carboxylic acid to the highly reactive acyl fluoride.[7]
Data Summary: Coupling Reagent Performance
| Reagent Family | Example(s) | Reactivity for Hindered Couplings | Racemization Suppression | Key Advantages |
| Uronium/Aminium | HATU, HCTU, COMU | Very High | High (especially HOAt/Oxyma based) | High efficiency, fast reaction times.[6] |
| Phosphonium | PyBOP, PyAOP | High | High (especially with HOAt) | No guanidinylation side reaction. |
| Carbodiimides | DIC, EDC | Moderate | Moderate (requires additive) | Cost-effective for less demanding couplings.[10] |
| Acyl Fluorides | TFFH | Extremely High | Varies | Effective for the most challenging couplings.[1][7] |
The Supporting Cast: Additives, Solvents, and Temperature
Optimizing the reaction environment is as crucial as selecting the right coupling reagent.
Additives: Enhancing Reactivity and Suppressing Racemization
Additives are essential components in peptide coupling reactions, particularly when using carbodiimides, as they accelerate the reaction and minimize racemization.[7]
-
HOAt (1-Hydroxy-7-azabenzotriazole) : Superior to HOBt in both accelerating coupling rates and suppressing racemization due to the catalytic effect of the pyridine nitrogen.[6][11] However, HOAt is known to be explosive, requiring careful handling.[6]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) : A non-explosive alternative to HOBt and HOAt that provides high coupling rates and low racemization.[7][12][13] It is the additive of choice for safer peptide synthesis.[9]
The Role of the Base
A non-nucleophilic base is required to activate the coupling reagent and neutralize the protonated amine.
-
DIPEA (N,N-Diisopropylethylamine) : The most commonly used base. However, its strong basicity can sometimes promote racemization.[11]
-
2,4,6-Collidine : A more sterically hindered and weaker base that can be beneficial in minimizing racemization for sensitive amino acids.[11]
Solvent Selection: More Than Just a Medium
The solvent plays a critical role in solvating the peptide chain and reagents, which is crucial for reaction efficiency.
-
DMF (N,N-Dimethylformamide) : The most common solvent for solid-phase peptide synthesis (SPPS).
-
NMP (N-Methyl-2-pyrrolidone) : Often a better solvating agent than DMF for aggregating sequences.[2]
-
Solvent Mixtures : For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[1]
Temperature: A Double-Edged Sword
Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[5]
-
Conventional Heating : Elevating the temperature to 40-60°C can significantly improve coupling yields for hindered residues.[5][14]
-
Microwave-Assisted Peptide Synthesis (MAPS) : Microwave irradiation offers rapid and uniform heating, dramatically accelerating coupling reactions, especially for difficult sequences.[15][16][17][18] However, high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[19][20] Therefore, temperature control is crucial when using microwave synthesis.
Workflow for Optimizing Hindered Couplings
The following diagram illustrates a logical workflow for troubleshooting and optimizing a difficult coupling reaction.
Caption: A systematic workflow for optimizing hindered amino acid couplings.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid using HATU
This protocol is suitable for coupling sterically demanding residues such as Aib, Val-Val, or N-methylated amino acids on a solid support.
Materials:
-
Fmoc-protected hindered amino acid (4 eq.)
-
HATU (3.9 eq.)
-
DIPEA (8 eq.)
-
DMF
-
Resin-bound peptide with a free N-terminal amine (1 eq.)
Procedure:
-
Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the standard Fmoc deprotection of the N-terminal amine and wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid and HATU in DMF. Add DIPEA to the solution and vortex for 1-5 minutes.[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.[1] For very difficult couplings, the reaction time can be extended to 2-4 hours or performed at an elevated temperature (e.g., 40°C).[5]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, bromophenol blue for secondary amines) on a small sample of resin beads to check for reaction completion.[2]
-
Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-4 with a fresh solution of activated amino acid.[1]
Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Sequences
This protocol leverages microwave energy to accelerate the coupling of highly hindered residues.
Materials:
-
Fmoc-protected hindered amino acid (5 eq.)
-
COMU (5 eq.)
-
DIPEA (10 eq.)
-
DMF or NMP
-
Resin-bound peptide with a free N-terminal amine (1 eq.)
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Reagent Addition: In the microwave reaction vessel, add the deprotected resin, the Fmoc-amino acid, COMU, and the solvent (DMF or NMP). Finally, add the DIPEA.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate the mixture at a controlled temperature (e.g., 75°C) for 5-10 minutes.[17][18]
-
Washing: After the reaction, wash the resin thoroughly with DMF.
-
Monitoring: Check for reaction completion using an appropriate qualitative test.
Mechanism of Action: Uronium Salt Activation
The following diagram illustrates the activation of a carboxylic acid by a uronium salt like HATU, followed by nucleophilic attack by the amine.
Caption: Mechanism of amide bond formation using a uronium salt (HATU).
Conclusion and Future Perspectives
The successful synthesis of peptides containing sterically hindered amino acids is achievable through the rational selection of potent coupling reagents, appropriate additives, and optimized reaction conditions. Uronium reagents like HATU and COMU, coupled with strategies such as microwave heating and the use of superior solvating agents, have largely overcome the challenges once posed by these "difficult" residues. As peptide-based therapeutics continue to grow in importance, the development of even more efficient and safer coupling methodologies will remain a key area of research, enabling the exploration of novel peptide structures with enhanced therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Large-Scale Synthesis Modifications Using tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Introduction: A Modern Tool for C-N Bond Formation
In the landscape of pharmaceutical and fine chemical synthesis, the construction of the carbon-nitrogen (C-N) bond remains a cornerstone of molecular architecture. Amines are ubiquitous in biologically active compounds, making their efficient and selective introduction a critical challenge.[1][2] While traditional methods often rely on nucleophilic nitrogen sources, an alternative strategy, known as electrophilic amination, offers unique advantages in complex synthetic routes. This approach utilizes an "umpoled" reactivity, where the nitrogen atom acts as the electrophile.[3]
tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate has emerged as a powerful and versatile reagent for this purpose.[4] Its structure is elegantly designed for function: the tert-butoxycarbonyl (Boc) group provides a stable, easily removable protecting group for the resulting amine, while the bis(4-methoxyphenyl)phosphinyloxy moiety serves as an excellent leaving group, activating the nitrogen atom for attack by a wide range of carbon nucleophiles. This document provides an in-depth guide to the large-scale application of this reagent, focusing on the underlying principles, scalable protocols, and critical process considerations for researchers and process chemists.
Part 1: The Principle of Electrophilic Amination
Mechanistic Rationale: Why This Reagent Works
The efficacy of this compound stems from its electronic properties. The phosphorus atom is highly electron-deficient due to the electronegativity of the attached oxygen atoms. This polarization creates a highly stable and weakly coordinating leaving group, the bis(4-methoxyphenyl)phosphate anion, upon nucleophilic attack at the nitrogen atom.
The reaction proceeds via a substitution pathway where a carbon nucleophile (such as an enolate, organometallic reagent, or carbanion) attacks the electrophilic nitrogen center. The Boc-protected nitrogen is transferred to the nucleophile, forming a new C-N bond and displacing the phosphate leaving group.
Caption: General mechanism of electrophilic amination.
Advantages in Large-Scale Synthesis
Employing this reagent in a manufacturing context offers several key benefits:
-
Safety: It avoids the use of more hazardous aminating agents like chloramines or azides.[5]
-
Stability: The reagent is a stable, crystalline solid, making it easy to handle, store, and weigh accurately on a large scale.[4]
-
Versatility: It is compatible with a broad range of nucleophiles, including those used in the synthesis of complex pharmaceutical intermediates.[4]
-
Predictability: The reaction is often clean and high-yielding, simplifying downstream purification processes, a critical factor in process chemistry.
Part 2: Synthesis of the Aminating Reagent
While commercially available, understanding the synthesis of this compound provides insight into its cost-effectiveness and quality control for large-scale campaigns. The preparation typically involves the condensation of a phosphinic chloride with Boc-protected hydroxylamine.
Illustrative Synthesis Workflow
The following diagram outlines the key stages for a scalable synthesis of the title reagent.
Caption: Workflow for reagent synthesis and purification.
Protocol: Synthesis of the Reagent (100 g Scale)
Materials
| Reagent | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|
| Bis(4-methoxyphenyl)phosphinic chloride | 282.68 g/mol | 100.0 g | 0.354 | 1.0 |
| tert-Butyl hydroxycarbamate (N-Boc-hydroxylamine) | 133.15 g/mol | 49.5 g | 0.372 | 1.05 |
| Triethylamine (TEA) | 101.19 g/mol | 43.0 g (59 mL) | 0.425 | 1.2 |
| Dichloromethane (DCM) | - | 1000 mL | - | - |
Procedure
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with tert-butyl hydroxycarbamate (49.5 g) and dichloromethane (500 mL).
-
Cooling & Base Addition: Cool the stirred suspension to 0 °C. Slowly add triethylamine (59 mL) via an addition funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reagent Addition: In a separate flask, dissolve bis(4-methoxyphenyl)phosphinic chloride (100.0 g) in dichloromethane (500 mL). Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature at 0-5 °C.
-
Causality Check: Slow addition and strict temperature control are critical to prevent exothermic side reactions and ensure the formation of the desired product over potential byproducts.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC, checking for the disappearance of the phosphinic chloride starting material.
-
Workup: Cool the mixture to 10 °C. Quench the reaction by adding 500 mL of 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 500 mL of saturated NaHCO₃ (aq) and 500 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to afford this compound as a white crystalline solid. Dry under vacuum at 40 °C. (Typical Yield: 85-95%).
Part 3: Large-Scale Electrophilic Amination Protocol
This section details a general protocol for the amination of a carbon nucleophile, exemplified by a Grignard reagent.
General Workflow for C-N Bond Formation
Caption: General workflow for amination and final product isolation.
Protocol: Amination of Phenylmagnesium Bromide (1.0 mol Scale)
Materials & Parameters
| Component | M.W. | Quantity | Moles | Eq. | Key Parameter |
|---|---|---|---|---|---|
| Phenylmagnesium Bromide (3.0 M in Et₂O) | 181.31 g/mol | 333 mL | 1.0 | 1.0 | Titrated prior to use |
| This compound | 393.37 g/mol | 432.7 g | 1.1 | 1.1 | Ensure anhydrous |
| Tetrahydrofuran (THF), anhydrous | - | 2.0 L | - | - | Anhydrous grade (<50 ppm H₂O) |
| Saturated NH₄Cl (aq) | - | 1.0 L | - | - | Degassed |
| Reaction Temperature | - | - | - | - | -78 °C (Acetone/Dry Ice) |
| Reaction Time | - | - | - | - | 2-4 hours |
Procedure
-
Reactor Setup: Under a strict nitrogen atmosphere, charge a 5 L jacketed reactor with Phenylmagnesium Bromide (333 mL, 1.0 mol) and anhydrous THF (1.0 L).
-
Cooling: Cool the reactor contents to -78 °C with vigorous stirring.
-
Expertise Insight: Cryogenic temperatures are essential to control the high reactivity of the Grignard reagent, preventing side reactions such as double addition or reaction with the solvent.
-
-
Reagent Solution: In a separate dry vessel, dissolve this compound (432.7 g, 1.1 mol) in anhydrous THF (1.0 L). A slight excess (1.1 eq) of the aminating reagent ensures full conversion of the valuable nucleophile.
-
Slow Addition: Add the aminating reagent solution to the cooled Grignard solution via a cannula or addition funnel over 2 hours. The internal temperature must be maintained below -70 °C.
-
Self-Validation: A temperature spike during addition indicates the reaction is proceeding too quickly, risking byproduct formation. The addition rate should be adjusted to maintain the set temperature.
-
-
Reaction Monitoring: Stir the mixture at -78 °C for an additional 2 hours. A sample can be carefully quenched and analyzed by HPLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (1.0 L) to the reaction mixture, ensuring the internal temperature does not rise above -10 °C.
-
Safety First: The quench is highly exothermic. A slow, controlled addition is paramount to prevent a runaway reaction and ensure safe pressure release.
-
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine (1 L), dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product (tert-butyl phenylcarbamate) can be purified by column chromatography or crystallization to yield the final product.
Protocol: Boc Group Deprotection
-
Setup: Dissolve the purified Boc-protected amine (1.0 mol) in Dichloromethane (2.0 L) in a reactor equipped for gas scrubbing (to neutralize evolved isobutylene).
-
Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 4-5 eq.) or a 4M HCl solution in dioxane (2-3 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be triturated with ether to induce crystallization or used directly in the next step.
Part 4: Troubleshooting and Process Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (e.g., wet Grignard).2. Non-anhydrous reaction conditions.3. Reaction temperature too low. | 1. Re-titrate Grignard reagent before use.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Allow reaction to proceed at a slightly higher temperature (e.g., -60 °C) and monitor by HPLC. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Localized "hot spots" due to poor mixing.3. Incorrect stoichiometry. | 1. Maintain strict cryogenic temperature control.2. Ensure vigorous mechanical stirring, especially in large reactors.3. Accurately determine moles of nucleophile and use appropriate equivalents of aminating agent. |
| Difficult Purification | 1. Incomplete reaction.2. Emulsion formation during workup. | 1. Drive reaction to completion using a slight excess of one reagent.2. Add more brine or a different organic solvent to break the emulsion; perform filtration if solids are present. |
References
Application Notes & Protocols: The Role of Suzuki Cross-Coupling in the Synthesis of Novel Compounds
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First published by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the way chemists construct complex molecular architectures, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4] Particularly within the pharmaceutical and drug development sectors, the Suzuki coupling has become an indispensable tool.[5][6][7][8] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][2]
This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the Suzuki coupling. We will dissect its core mechanism, explain the critical roles of each component, provide detailed protocols for practical application, and offer insights into reaction optimization for the synthesis of novel compounds.
The Core Mechanism: A Self-Sustaining Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a catalytic cycle orchestrated by a palladium complex.[1] This cycle efficiently shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states to forge a new C-C bond. The process is universally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9][10]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen (or pseudohalogen) bond of the organic halide (R¹-X). This step, which is often the rate-determining one, oxidizes the palladium to a Pd(II) intermediate.[1][4] The reactivity of the halide is a key factor, with the typical trend being I > OTf > Br >> Cl.[4]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent (R²) is transferred to the palladium(II) complex.[4] This process is not spontaneous; it requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which can then efficiently transfer its R² group to the palladium center, displacing the halide.[11][12] The exact mechanism of this transfer is still a subject of detailed study, but its facilitation by the base is universally accepted.[4][13]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled to the palladium(II) center are expelled as the final product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which is then free to re-enter the cycle.[4][9]
Key Reaction Components:
-
The Palladium Catalyst : The reaction is driven by a palladium catalyst. While simple salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common, modern drug discovery often employs pre-catalysts. These are stable Pd(II) complexes that, under the reaction conditions, readily generate the active Pd(0) species.[6][14][15]
-
The Ligand : The choice of ligand bound to the palladium center is critical for catalyst stability and reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction efficiency, especially for less reactive organic halides like aryl chlorides.[4][16]
-
The Organoboron Reagent : Boronic acids are the most common coupling partners due to their stability in air and water.[2] Boronate esters (such as pinacol esters) and organotrifluoroborates are also widely used alternatives, offering different reactivity profiles and stability.[4][5][12]
-
The Base : The base plays multiple, indispensable roles. Its primary function is to activate the boronic acid for transmetalation.[11][12] It can also participate in the formation of palladium-alkoxide or -hydroxide complexes, which may facilitate subsequent steps in the catalytic cycle.[4][17] The choice of base is critical and depends on the substrate's sensitivity to pH.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. books.rsc.org [books.rsc.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wwjmrd.com [wwjmrd.com]
Troubleshooting & Optimization
minimizing racemization with "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate"
Prepared by the Office of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of peptide synthesis, specifically concerning the challenge of racemization. We will address a query regarding the use of a non-standard reagent, "tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate" , and use it as a framework to discuss the core principles of maintaining stereochemical integrity during peptide bond formation.
Introduction: The Challenge of Stereochemical Purity
In peptide synthesis, the sequential coupling of amino acids is the foundational process. However, the activation of the carboxylic acid group, a necessary step for amide bond formation, inadvertently increases the acidity of the α-proton. This can lead to its abstraction and the subsequent loss of stereochemical configuration at the chiral center—a process known as racemization. The presence of the resulting D-diastereomer can drastically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making its prevention a critical objective.[1][2]
This guide provides expert insights and actionable troubleshooting strategies to mitigate racemization, framed around the analysis of the specific reagent .
Frequently Asked Questions (FAQs)
Q1: What exactly is "this compound" and what is its role in synthesis?
A: "this compound" is an O-phosphinyl, N-Boc-protected hydroxylamine derivative.[3] Its chemical structure combines features of several classes of reagents:
-
N-Boc-hydroxylamine: The core structure is a hydroxylamine protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis.[4]
-
Phosphinate Ester: The hydroxyl group is esterified with a bis(4-methoxyphenyl)phosphinic acid moiety.[3]
While it is commercially available and used as a building block or intermediate in various organic syntheses[5][6][7], it is not a standard, validated coupling reagent or racemization suppressor in peptide chemistry. Its utility in minimizing racemization would be theoretical and require extensive validation.
Q2: How could a reagent like this theoretically suppress racemization?
A: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] Effective anti-racemization additives, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), work by intercepting the activated amino acid to form an active ester. This ester is more reactive towards the amine component than it is towards cyclization into the problematic oxazolone.[8]
Theoretically, an O-phosphinyl hydroxylamine derivative like "this compound" could function similarly if the phosphinyloxy group acts as a good leaving group upon reaction with an activated carboxyl. However, its bulky nature and electronic properties are distinct from proven additives, making its efficacy uncertain without empirical data. It is more likely to be useful as a precursor to other synthetic targets.[5]
Q3: What are the primary chemical pathways that lead to racemization?
A: There are two main mechanisms responsible for the loss of stereochemical integrity during peptide coupling:[1][2]
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization. The resulting oxazolone has a highly acidic proton at the chiral α-carbon, which is easily abstracted by a base. The now-achiral intermediate can be re-protonated from either face before the amine attacks, leading to a mixture of L- and D-isomers in the final peptide.[1]
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate. This pathway is less common but can become significant under highly basic conditions.[1][2]
References
identifying and reducing byproducts in phosphonium-mediated couplings
Welcome to the technical support center for phosphonium-mediated couplings. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful reagents for amide bond formation and other coupling reactions. Here, we will address common challenges, with a focus on identifying, understanding, and mitigating the formation of unwanted byproducts to improve reaction efficiency, yield, and product purity.
Frequently Asked Questions (FAQs)
Q1: What are phosphonium coupling reagents and why are they used?
Phosphonium salts, such as BOP, PyBOP, and PyAOP, are a class of reagents used to activate carboxylic acids for nucleophilic attack, most commonly by an amine to form an amide bond.[1] They are favored for their high reactivity, which allows for efficient coupling of sterically hindered amino acids and reduces the risk of certain side reactions like the dehydration of asparagine and glutamine residues.[2] Unlike carbodiimide reagents, they do not require a separate additive like HOBt (though many modern phosphonium reagents incorporate the benzotriazole moiety) and are less prone to causing epimerization at the activated carboxyl center under carefully controlled conditions.[1][2]
Q2: What are the most common byproducts in these reactions?
The primary byproducts depend on the specific reagent used.
-
Phosphine Oxides: The most universal byproduct is the corresponding phosphine oxide of the reagent's scaffold.[3][4] For example, reactions using PyBOP yield tri(pyrrolidino)phosphine oxide. These are often water-soluble but can sometimes be difficult to remove from the desired product.
-
Hexamethylphosphoramide (HMPA): When using the BOP reagent, the carcinogenic byproduct HMPA is formed stoichiometrically.[5][6] This poses significant safety and disposal concerns, leading many labs to prefer alternatives like PyBOP.[2][5]
-
Unreacted Activated Species: If the nucleophile (amine) is not added promptly or is not sufficiently reactive, the activated carboxylic acid intermediate (an acyloxyphosphonium salt) can be hydrolyzed by trace amounts of water, reverting to the starting carboxylic acid.[7][8]
Q3: Why is byproduct formation a significant concern?
Byproduct formation impacts several critical aspects of a synthesis campaign:
-
Reduced Yield: Byproducts represent a loss of starting material and reagents, leading to lower yields of the desired product.
-
Purification Challenges: Byproducts can have similar polarities to the target molecule, complicating purification by chromatography or crystallization. The removal of toxic byproducts like HMPA is particularly critical.[5]
-
Compromised Purity: Impurities can interfere with subsequent reaction steps, biological assays, or the final drug substance's safety profile.
-
Loss of Chiral Integrity: A major side reaction, particularly in peptide synthesis, is epimerization (racemization) of the activated amino acid residue, which leads to diastereomeric impurities that are often very difficult to separate.[9][10]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Product
You've run your coupling reaction, but TLC or LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and/or amine).
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Inactive Reagents | Phosphonium salts can degrade upon exposure to moisture. Trace water can hydrolyze the reagent or the activated intermediate.[7] | Use a fresh bottle of the phosphonium reagent, ensuring it was stored under inert gas in a desiccator. Use anhydrous solvents for the reaction.[7] |
| Insufficient Activation | The base is crucial for deprotonating the carboxylic acid, allowing it to attack the phosphonium reagent. If the base is weak, old, or insufficient, activation will be slow or incomplete. | Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).[7][11] Consider a brief pre-activation step (5-10 minutes) where the acid, phosphonium reagent, and base are stirred together before adding the amine.[7] |
| Steric Hindrance | Highly hindered carboxylic acids or amines can dramatically slow down the rate of coupling. The activated ester may decompose before the amine can react.[7][11] | Increase the equivalents of the phosphonium reagent and the amine component (2-3 eq.).[7] Switch to a more powerful reagent like PyAOP or HATU, which are known to be more effective for hindered couplings.[11] Consider increasing the reaction temperature modestly (e.g., to 40°C).[7] |
| Poor Solubility | If reactants or the product precipitate from the reaction mixture, the reaction can stall. This is common with larger peptides which may aggregate.[11] | Change the solvent to a more solubilizing one, such as NMP, or use a solvent mixture like DMF/DCM.[11] |
Problem 2: Significant Formation of Phosphine Oxide Byproduct
Your reaction yields the desired product, but it is heavily contaminated with the phosphine oxide byproduct, making purification difficult.
Scientific Rationale: The phosphine oxide is a stoichiometric byproduct of the reaction mechanism. The P=O bond is thermodynamically very stable, making its formation the driving force for the coupling.[3] The challenge is not preventing its formation, but efficiently removing it.
Workflow for Phosphine Oxide Removal
Caption: Decision workflow for phosphine oxide byproduct removal.
Solutions
-
Acidic Wash: For byproducts like tri(pyrrolidino)phosphine oxide from PyBOP, the nitrogen atoms can be protonated. Perform several washes of the organic layer with dilute aqueous acid (e.g., 0.5 M HCl or 10% citric acid) to pull the salt into the aqueous phase. This is only suitable if your desired product is stable to acid and does not contain basic functional groups that would cause it to partition into the aqueous layer.
-
Chromatography: If extraction fails, flash column chromatography is the most common solution. The polarity of phosphine oxides can vary, but they are often quite polar and can be separated from less polar products.
-
Chemical Reduction (Advanced): In large-scale syntheses where the phosphine component is valuable, methods exist to reduce the phosphine oxide byproduct back to the phosphine.[3][4][12][13] This is typically done post-purification using reducing agents like silanes (e.g., HSiCl₃ or TMDS) and is more of a recycling strategy than a purification one.[3][13][14]
Problem 3: Epimerization of a Chiral Center
You are coupling a chiral carboxylic acid (e.g., an N-protected amino acid) and find that the product is a mixture of diastereomers, indicating a loss of stereochemical integrity.
Scientific Rationale: Epimerization occurs when the alpha-proton of the activated carboxylic acid is abstracted by a base.[9] This forms a planar enolate or oxazolone intermediate, which can be re-protonated from either face, leading to racemization.[9][10]
Mechanism of Epimerization
Caption: Simplified pathway for base-mediated epimerization.
Solutions
| Factor | Scientific Rationale | Recommended Action |
| Base Strength & Amount | Stronger bases and excess base increase the rate of α-proton abstraction.[9] DIPEA is a common culprit. | Use the weakest base necessary, such as N-methylmorpholine (NMM) or collidine.[11] Use the minimum effective amount of base (typically 1.5-2.0 equivalents). |
| Temperature | Higher temperatures provide the activation energy needed for proton abstraction and increase molecular motion. | Run the reaction at a lower temperature. Start at 0°C and allow it to warm slowly to room temperature.[15] |
| Reagent Choice | Reagents incorporating 7-aza-1-hydroxybenzotriazole (HOAt), like PyAOP, are known to be superior to their HOBt-based counterparts (like PyBOP) in suppressing racemization.[11] | If epimerization is a persistent issue, switch from a PyBOP-type reagent to a PyAOP-type reagent. |
| Reaction Time | The longer the highly reactive activated intermediate is present in the basic solution before reacting with the amine, the greater the opportunity for epimerization. | Add the amine component as soon as possible after the pre-activation step. Avoid unnecessarily long reaction times.[11] |
Key Experimental Protocols
Protocol 1: Standard Coupling Using PyBOP
This protocol outlines a general procedure for coupling a carboxylic acid and a primary amine.
-
Preparation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Activation: Add the phosphonium reagent (e.g., PyBOP, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).[7]
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 5-10 minutes.
-
Coupling: Add the amine (1.1 eq.), either neat or as a solution in the reaction solvent.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
If epimerization is a concern or the phosphine oxide is basic, consider a wash with 5% citric acid or 0.5 M HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: LC-MS Analysis for Byproduct Identification
-
Sample Prep: Quench a small aliquot of the reaction mixture by diluting it ~1000-fold in a 1:1 mixture of acetonitrile and water.
-
LC Method: Use a standard reverse-phase C18 column. A typical gradient might be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.
-
MS Analysis: Operate the mass spectrometer in positive ion mode (ESI+). Look for the [M+H]⁺ ions corresponding to:
-
Starting carboxylic acid
-
Starting amine
-
Desired product
-
Phosphine oxide byproduct (e.g., for PyBOP, the byproduct is (pyrrolidino)₃P=O, MW = 287.32; look for m/z 288.3)
-
Hydrolyzed activated ester (i.e., your starting acid)
-
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BOP [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphine synthesis by reduction [organic-chemistry.org]
- 14. General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting Failed Peptide Coupling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS). Instead of a rigid checklist, this guide provides in-depth, cause-and-effect explanations to help you diagnose and resolve failed peptide coupling reactions, ensuring the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My final peptide product has a low yield and poor purity. What are the first steps to diagnose the problem?
A1: Low yield and purity are classic symptoms of incomplete coupling reactions at one or more steps in your synthesis. The first step is to analyze your crude product to identify the nature of the impurities.
-
Mass Spectrometry (MS) Analysis: This is the most direct method. The presence of sequences with lower molecular weights than your target peptide strongly suggests deletion sequences (resulting from failed coupling) or truncated sequences (if a capping step was used).[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis: A complex HPLC profile with multiple peaks indicates a mixture of impurities. This corroborates the MS data and gives a quantitative sense of the problem's severity.[1][2]
Once you've confirmed that incomplete coupling is the likely culprit, you can delve deeper into the specific causes.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you identify the root cause of your failed coupling reaction and provides actionable solutions.
Issue 1: Incomplete Coupling Detected by In-Process Monitoring
Symptom: A positive colorimetric test (e.g., Kaiser test for primary amines, Isatin or Chloranil test for secondary amines like proline) after a coupling step indicates the presence of unreacted free amines on the resin.[3][4][5]
Visualizing the Initial Troubleshooting Workflow
References
Technical Support Center: Optimizing the Synthesis of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Welcome to the technical support guide for the synthesis and optimization of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile phosphinyloxy carbamate intermediate. As a compound utilized in the development of novel pharmaceuticals and as a building block in complex organic synthesis, achieving a high-yielding, reproducible synthesis is paramount.[1]
This guide provides in-depth, field-proven insights into optimizing reaction parameters, troubleshooting common issues, and understanding the causality behind experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. The proposed synthetic route involves the coupling of Bis(4-methoxyphenyl)phosphinic Chloride with tert-Butyl N-hydroxycarbamate (Boc-hydroxylamine) in the presence of a suitable base.
Q1: My reaction is showing very low yield. What are the primary factors affecting the formation of this compound?
A1: Low yield is the most common challenge and typically stems from one or more of the following factors. The key is to balance reaction rate with the stability of reactants and the product.
-
Moisture Contamination: The starting material, Bis(4-methoxyphenyl)phosphinic Chloride, is highly susceptible to hydrolysis. Trace amounts of water in the solvent, glassware, or reagents will convert it to the unreactive bis(4-methoxyphenyl)phosphinic acid, halting the desired reaction. All reactions must be performed under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Suboptimal Temperature: Temperature control is critical.
-
Too Low: A very low temperature (e.g., < 0 °C) can significantly slow down the reaction rate, leading to an incomplete reaction even after extended periods.
-
Too High: Elevated temperatures can cause the degradation of the N-Boc-hydroxylamine starting material or the final product. The P-O-N bond can be labile under harsh conditions.
-
-
Incorrect Stoichiometry or Reagent Purity: Inaccurate measurement or impure reagents can lead to low conversion. The phosphinic chloride should ideally be used in a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion of the more valuable Boc-hydroxylamine.
-
Ineffective Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base. If the base is too weak or sterically hindered, the resulting acidic conditions can promote side reactions and product degradation.
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?
A2: The formation of multiple byproducts is often related to the issues described above. Common impurities include:
-
Bis(4-methoxyphenyl)phosphinic Acid: This is the hydrolysis product of your starting phosphinic chloride. Its presence is a strong indicator of moisture contamination. It will appear as a polar spot on the TLC plate.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[3]
-
-
Unreacted Starting Materials: Lingering starting materials indicate an incomplete reaction.
-
Solution: Re-evaluate your reaction time and temperature. Monitor the reaction's progress using TLC every 30-60 minutes. Consider a modest increase in temperature or allowing the reaction to stir for a longer duration.[2]
-
-
Potential N-Phosphinylation: While O-phosphinylation is favored, there is a minor possibility of reaction at the nitrogen of the carbamate. This is less common but can be influenced by the choice of solvent and base.
-
Solution: Using a sterically hindered base can sometimes mitigate this, although optimizing temperature is the more effective approach.
-
Q3: How do I select the optimal reaction temperature and time?
A3: There is no single "perfect" condition; optimization is key. The ideal parameters balance reaction speed and compound stability.
-
Temperature Optimization: A systematic approach is recommended. Start the reaction at 0 °C during the addition of the phosphinic chloride to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature. If the reaction is sluggish (monitored by TLC), you can gently warm the mixture to 30-40 °C. Avoid temperatures above 50 °C unless you have evidence that the product is stable at that temperature.
-
Time Optimization: The optimal reaction time is the point at which the consumption of the limiting reagent (typically Boc-hydroxylamine) is maximized without significant product degradation. This can range from 2 to 24 hours. There is no substitute for diligent reaction monitoring via TLC or LC-MS.
Troubleshooting Guide: Quick Reference
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction. 2. Degraded phosphinic chloride. 3. Reaction temperature too low. | 1. Use oven-dried glassware and anhydrous solvents under an inert atmosphere. 2. Use fresh or purified phosphinic chloride. 3. Allow the reaction to warm to room temperature or gently heat to 30-40 °C. |
| Multiple Spots on TLC | 1. Hydrolysis of starting material. 2. Incomplete reaction. 3. Product/reagent degradation. | 1. Strictly enforce anhydrous conditions. 2. Increase reaction time or temperature moderately; check stoichiometry. 3. Avoid excessive heat and prolonged reaction times. Perform a temperature screening experiment. |
| Reaction Stalled (Incomplete) | 1. Insufficient base. 2. Reagents added in the wrong order. 3. Low reaction temperature. | 1. Ensure at least 1.1 equivalents of a suitable base (e.g., Triethylamine, DIPEA) is used. 2. Add the phosphinic chloride solution dropwise to the mixture of Boc-hydroxylamine and base. 3. Monitor at room temperature before considering gentle heating. |
| Low Product Recovery After Workup | 1. Product is partially water-soluble. 2. Hydrolysis during aqueous workup. 3. Poor separation during chromatography. | 1. Saturate the aqueous layer with brine (NaCl) during extraction to reduce product solubility. 2. Use a mild workup, such as washing with cold, dilute NaHCO₃ and brine. Avoid strong acids or bases. 3. Optimize your chromatography solvent system using TLC first. |
Experimental Protocols & Workflows
Protocol 1: General Synthesis Procedure
This protocol provides a robust starting point for the synthesis.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve tert-Butyl N-hydroxycarbamate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve Bis(4-methoxyphenyl)phosphinic Chloride (1.05 eq.) in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the cooled carbamate mixture over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the Boc-hydroxylamine spot has been consumed (typically 2-6 hours).
-
Workup: Quench the reaction with the addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.
Diagram 1: General Synthesis Workflow
References
Technical Support Center: Purification Strategies for Peptides Synthesized with Phosphonium Reagents
Welcome to the technical support center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphonium-based coupling reagents in their solid-phase peptide synthesis (SPPS) and encounter challenges during the purification process. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to enhance the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
General Purification Questions
Q1: What are the most common impurities I should expect when using phosphonium reagents like PyBOP or PyAOP?
When using phosphonium reagents, you can generally expect a "cleaner" crude product compared to some other coupling reagents because they do not pose the risk of N-terminal guanidinylation, a side reaction sometimes seen with uronium/aminium reagents like HBTU.[1] However, you will still encounter typical SPPS-related impurities. The most common include:
-
Truncated Sequences (Deletion Peptides): These arise from incomplete coupling reactions at one or more cycles.[2][3]
-
Deletion Sequences: Resulting from incomplete Fmoc-deprotection, leading to the failure of the subsequent amino acid to couple.[2]
-
Phosphine Oxide Byproducts: The phosphonium reagent is converted into a phosphine oxide derivative (e.g., triphenylphosphine oxide from PyBOP's core structure) during the reaction. While most of this is washed away during synthesis, some can remain in the crude product.
-
Racemized/Epimerized Peptides: Phosphonium reagents are known for low levels of racemization, but it can still occur, especially with sensitive amino acids or during long reaction times.[1][4]
-
Incompletely Deprotected Peptides: Residual side-chain protecting groups that were not fully cleaved.[2]
-
Oxidized Peptides: Particularly for peptides containing methionine, tryptophan, or cysteine residues.[5]
Q2: My crude peptide purity is lower than expected. What are the first things I should check in my synthesis protocol?
Low crude peptide purity is a common issue. Before optimizing the purification, it's crucial to revisit the synthesis steps. Here's a troubleshooting workflow:
A troubleshooting workflow for low crude peptide purity.
A standard amino acid coupling cycle should be greater than 99% efficient. For a 20-amino acid peptide, this would theoretically result in a crude purity of over 82%.[6] If your purity is significantly lower, systematically evaluate each step of your SPPS protocol.
Troubleshooting Guide: Purification-Specific Issues
Q3: I'm seeing a persistent, non-peptide impurity in my HPLC that co-elutes with my product. What could it be and how do I get rid of it?
A common culprit for a persistent, co-eluting impurity is the phosphine oxide byproduct derived from the phosphonium coupling reagent. These byproducts can be hydrophobic and may have retention times similar to your target peptide in reversed-phase HPLC (RP-HPLC).
Identification and Removal Strategy:
-
Mass Spectrometry (MS) Analysis: The first step is to identify the impurity. An LC-MS analysis will quickly tell you if the co-eluting peak corresponds to a peptide-related impurity (like a deletion sequence) or a reagent byproduct, which will have a characteristic mass.
-
Phosphine Oxide Removal: If the impurity is confirmed to be a phosphine oxide, several strategies can be employed before preparative HPLC:
-
Solvent Precipitation: Phosphine oxides like triphenylphosphine oxide (TPPO) have poor solubility in nonpolar solvents like hexane or diethyl ether.[7][8][9] You can often precipitate the byproduct by dissolving your crude peptide in a minimal amount of a polar solvent and then adding a large excess of a nonpolar solvent.
-
Complexation with Metal Salts: A highly effective method for removing TPPO and related compounds is precipitation by forming a complex with zinc chloride (ZnCl₂).[9][10][11] This is particularly useful as it can be effective in polar solvents.[10]
-
Protocol: Removal of Phosphine Oxide with ZnCl₂
-
Dissolve the crude peptide in a suitable polar solvent like ethanol.
-
Add 2 equivalents of zinc chloride (relative to the amount of phosphonium reagent used in the synthesis).
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the phosphine oxide-Zn complex should form.
-
Filter off the precipitate.
-
Proceed with standard RP-HPLC purification of the filtrate.
Q4: My peptide is poorly soluble in the standard HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What are my options?
Poor solubility is a frequent challenge, especially for hydrophobic peptides. The standard low pH mobile phase with trifluoroacetic acid (TFA) is designed to protonate carboxyl groups and improve peak shape, but it may not be suitable for all peptides.[12][13]
Alternative Strategies for Poorly Soluble Peptides:
| Strategy | Description | Considerations |
| High pH RP-HPLC | Use a mobile phase with a higher pH, such as an ammonium bicarbonate buffer. This can alter the peptide's charge state and improve solubility.[12] | Requires a pH-stable HPLC column (e.g., polymer-based or hybrid silica).[] |
| Organic Modifiers | Add a small percentage of a different organic solvent like isopropanol or ethanol to the mobile phase to increase the solvent strength. | May alter selectivity and retention times. |
| Chaotropic Agents | For severely aggregated peptides, adding a chaotropic agent like guanidine hydrochloride to the sample solvent can help disaggregate the peptide before injection. | Ensure the agent is compatible with your column and HPLC system. The sample will need to be diluted significantly before injection. |
Q5: I'm struggling to separate my target peptide from a deletion sequence that is very similar in hydrophobicity. How can I improve my HPLC resolution?
Separating closely eluting impurities is a common challenge in peptide purification. Here are several approaches to enhance resolution:
-
Optimize the Gradient: A shallower gradient around the elution time of your target peptide will increase the separation between closely eluting peaks.[12]
-
Change the Stationary Phase: If you are using a C18 column, switching to a different stationary phase like C8 or phenyl-hexyl can alter the selectivity of the separation.
-
Orthogonal Purification: This involves using a purification method based on a different separation principle than RP-HPLC.[15] This is highly effective for removing challenging impurities.
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a powerful second purification step after an initial RP-HPLC run.[16]
-
Catch-and-Release Methods: These methods involve selectively tagging the full-length peptide and then capturing it on a solid support, washing away all other impurities.[15][17]
-
An orthogonal purification workflow combining RP-HPLC and IEX.
Analytical Protocols
Protocol: Assessing Peptide Purity using RP-UPLC-MS
This protocol outlines a general method for analyzing the purity of a crude or purified peptide.
-
Sample Preparation:
-
Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., 50% acetonitrile/water).
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase conditions.
-
-
Instrumentation:
-
UHPLC System: Quaternary pump, autosampler, column oven, UV detector.
-
Mass Spectrometer: ESI source.
-
Column: A C18 reversed-phase column suitable for peptides (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
-
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Conditions:
| Time (min) | % Solvent B |
| 0.0 | 5 |
| 10.0 | 60 |
| 11.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Detection:
-
UV Detection: 214 nm and 280 nm.
-
MS Detection: Positive ion mode, scan range m/z 300-2000.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. almacgroup.com [almacgroup.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
preventing side reactions such as guanidinylation with phosphonium reagents
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side reactions during peptide synthesis. Specifically, we will address the issue of guanidinylation, a common problem that can lead to chain termination and purification difficulties. This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and prevent this unwanted modification.
Part 1: Foundational FAQs
This section covers the fundamental questions surrounding the guanidinylation side reaction.
Q1: What is guanidinylation in the context of peptide synthesis?
Guanidinylation is an undesirable side reaction where a guanidinium group is covalently attached to a free primary amine on the peptide chain. The most common site for this modification is the N-terminal amine of the growing peptide, but it can also occur on the epsilon-amino group (ε-NH₂) of lysine side chains.
This reaction results in a stable, non-hydrolyzable adduct that "caps" the peptide, preventing further elongation. In mass spectrometry analysis, this modification is typically observed as a mass increase corresponding to the specific guanidinium moiety. For the common tetramethylguanidinium adduct resulting from reagents like HBTU or HATU, this corresponds to an unexpected mass addition.
Q2: Which coupling reagents are responsible for guanidinylation?
A crucial distinction must be made between different classes of "onium" salt coupling reagents. The primary culprits for guanidinylation are uronium/aminium-type reagents.[1][2]
-
High-Risk Reagents (Uronium/Aminium Salts): HBTU, TBTU, and HATU are the most common reagents associated with this side reaction.[2][3][4][5] Although they are highly efficient for peptide bond formation, their inherent structure includes a reactive guanidinium core that can be transferred to nucleophilic amines under certain conditions.[3][6][7]
-
Low/No-Risk Reagents (Phosphonium Salts): True phosphonium-type reagents, such as BOP, PyBOP, and PyAOP, do not possess the same reactive guanidinium core and are therefore ideal for avoiding this side reaction.[1] While the original BOP reagent is highly effective, it produces a carcinogenic byproduct (HMPA), making PyBOP a much safer and recommended alternative.[1][8][9] PyAOP is noted as an excellent substitute for HATU in slow reactions where guanidinylation is a concern.[2]
Q3: What is the underlying mechanism of this side reaction?
Guanidinylation occurs when the uronium/aminium reagent directly reacts with a free amine on the peptide resin instead of performing its primary function: activating the carboxylic acid of the incoming amino acid. This unwanted reaction is particularly problematic when the desired carboxyl activation is slow, giving the reagent more time to react with other available nucleophiles.[2]
The simplified mechanism involves the nucleophilic attack of a peptide's primary amine on the central carbon of the uronium salt, leading to the formation of a stable tetramethylguanidinium derivative and terminating chain elongation.[2][5]
Part 2: Troubleshooting Guide
This section provides direct answers to common experimental problems.
Q4: I've observed an unexpected mass addition on my peptide. Could this be guanidinylation?
If you are using a uronium/aminium reagent (HBTU, HATU, etc.) and observe a persistent, unexpected mass addition on your peptide, especially at the N-terminus or on a lysine-containing fragment, it is highly likely to be a guanidinylation adduct. Check your mass spectrometry data carefully. The capping prevents further coupling, so you may see truncated sequences with this modification.
Q5: My N-terminus or Lysine residue is being capped. How can I prevent this?
This is the most common manifestation of the problem. The capping occurs because the uronium reagent has an opportunity to react with the free amine. Several proven strategies can prevent this.
Strategy 1: Optimize Reagent Stoichiometry Using an excess of the uronium reagent is a primary cause of guanidinylation.[2][5][10] The unreacted coupling agent is free to react with the peptide's amino groups.
-
Solution: Strictly control your stoichiometry. Use no more than a 1:1 molar ratio of the uronium reagent to the carboxylic acid.[2] Some protocols even recommend a slight excess of the carboxylic acid to the coupling reagent (e.g., 1:0.95) to ensure all of the reagent is consumed in the activation step.[11]
Strategy 2: Implement a Pre-Activation Step Allowing the coupling reagent to activate the amino acid before introducing the mixture to the resin-bound peptide is a highly effective preventative measure.[2][11] This ensures the reagent is consumed for its intended purpose.
-
Solution: In a separate vessel, dissolve the amino acid and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected peptide-resin.[12] (See Protocol 1 below for a detailed workflow).
Strategy 3: Change the Order of Addition Never add the uronium reagent directly to the resin before the amino acid. This maximizes the opportunity for the reagent to react with the free amines on the resin.[2]
-
Solution: Always follow a pre-activation protocol or ensure the amino acid and coupling reagent are mixed before addition to the resin.
Q6: Are there "safer" coupling reagents I can use to avoid this issue entirely?
Yes. The most definitive way to prevent guanidinylation is to switch to a class of reagents that cannot cause it.
-
Recommended Solution: Switch from a uronium/aminium reagent to a phosphonium reagent . PyBOP is an excellent and safe choice that provides high coupling efficiency without the risk of guanidinylation.[1] For particularly difficult or slow couplings (e.g., cyclizations), PyAOP is a powerful alternative that also avoids this side reaction.[1][2]
-
Alternative Solution: Consider newer generations of uronium reagents based on Oxyma Pure, such as COMU . These reagents offer efficiencies comparable to HATU but are safer and have been designed to minimize side reactions.[1]
Part 3: Protocols & Data
Table 1: Comparison of Common Coupling Reagents & Guanidinylation Risk
| Reagent Class | Example Reagent | Guanidinylation Risk | Key Characteristics |
| Uronium/Aminium | HBTU / TBTU | High | Effective general-purpose reagents, but excess reagent can cause capping.[5][10] Byproducts are water-soluble.[1] |
| Uronium/Aminium | HATU | High | More reactive than HBTU, leading to faster coupling and less epimerization.[10][12][13] Still carries a high risk of guanidinylation if not used correctly.[2][5] |
| Phosphonium | BOP | None | Excellent coupling efficiency but forms a carcinogenic byproduct (HMPA).[8][10] Its use is strongly discouraged. |
| Phosphonium | PyBOP | None | Recommended. Safer alternative to BOP with similar high efficiency and no guanidinylation risk.[1] |
| Phosphonium | PyAOP | None | Recommended for difficult couplings. More reactive than PyBOP due to the HOAt moiety; excellent for hindered couplings and cyclizations.[1][2] |
| Oxyma-Based | COMU | None | Safer (non-explosive) alternative to HOBt/HOAt-based reagents with efficiency comparable to HATU.[1] |
Experimental Protocols
The following are generalized protocols for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Always optimize based on your specific sequence and resin.
Protocol 1: Optimized Coupling Using Uronium Reagents (HATU) with Pre-activation
This protocol minimizes guanidinylation risk by ensuring the reagent is consumed before it can react with the peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 10-minute cycles). Wash the resin thoroughly with DMF (e.g., 5-7 times).[8]
-
Activation Solution (Pre-activation): In a separate reaction vessel, dissolve the Fmoc-protected amino acid (2.0 eq. relative to resin substitution) and HATU (1.9 eq., a slight sub-stoichiometric amount) in DMF.
-
Base Addition: Add DIPEA (4.0 eq.) to the activation solution and vortex for 1-2 minutes.[12]
-
Coupling: Immediately add the activated amino acid solution to the deprotected and washed resin.
-
Reaction: Agitate the mixture for 30 minutes to 2 hours at room temperature.
-
Monitoring & Washing: Monitor reaction completion with a qualitative method (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF and DCM.[8] Proceed to the next cycle.
Protocol 2: Recommended Coupling Procedure Using a Phosphonium Reagent (PyBOP)
This protocol avoids the risk of guanidinylation by using a phosphonium-type reagent.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.), PyBOP (2.0 eq.), and an additive like HOBt (2.0 eq., to further suppress racemization) in DMF.
-
Coupling: Add the amino acid/PyBOP solution to the deprotected resin.
-
Base Addition: Add DIPEA (4.0 eq.) to the resin slurry and begin agitation.
-
Reaction: Agitate the mixture for 30 minutes to 2 hours at room temperature.
-
Monitoring & Washing: Monitor reaction completion (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF and DCM. Proceed to the next cycle.
References
- 1. bachem.com [bachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. people.uniurb.it [people.uniurb.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. epub.jku.at [epub.jku.at]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Phosphine Oxide Byproduct Removal
Welcome to the Technical Support Center for the effective removal of phosphine oxide byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing these often-troublesome impurities. Phosphine oxides, most notably triphenylphosphine oxide (TPPO), are common byproducts in a variety of widely used synthetic transformations, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Their high polarity and tendency to co-purify with desired products can make their removal a significant bottleneck, particularly at larger scales where traditional column chromatography is less practical.[3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your purification workflows.
Section 1: Method Selection - A Strategic Approach
Before diving into specific protocols, it's crucial to select the most appropriate removal strategy based on the properties of your desired product and the phosphine oxide byproduct. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting a phosphine oxide removal method.
Section 2: Precipitation and Crystallization Strategies
Precipitation is often the most scalable and cost-effective method for removing large quantities of phosphine oxide. This approach leverages the differential solubility of the byproduct and the desired product in a given solvent system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to remove triphenylphosphine oxide (TPPO) by precipitation, but it remains in solution. What am I doing wrong?
A1: The success of precipitation hinges on solvent selection. TPPO exhibits poor solubility in non-polar solvents.[6][7][8]
-
Initial Troubleshooting: Concentrate your reaction mixture and triturate the residue with a non-polar solvent like hexanes, pentane, or cold diethyl ether.[7] This will often cause the TPPO to precipitate, at which point it can be removed by filtration.
-
For Non-polar Products: If your product is non-polar, you can suspend the crude mixture in a solvent like pentane or a hexane/ether mixture and filter it through a plug of silica gel. The non-polar product will elute while the more polar TPPO will be retained on the silica.[9][10]
-
Solvent Choice is Key: A thorough understanding of TPPO's solubility is critical.
Solvent Solubility of TPPO Water, Cyclohexane, Petroleum Ether, Hexane Almost Insoluble[1][6][11] Diethyl Ether Poorly soluble, especially when cold[7] Ethanol, Methanol, Isopropyl Alcohol (IPA) Readily Soluble[1][11] Benzene, Toluene, Ethyl Acetate Soluble[6][8] Dichloromethane, Formic Acid, Acetic Acid Readily Soluble[6][11] Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Soluble[12]
Q2: My product is co-precipitating with the TPPO. How can I improve the selectivity of the precipitation?
A2: Co-precipitation is a common issue, especially if your product has similar polarity to TPPO. In such cases, inducing precipitation through complexation can be a highly effective strategy.
-
Mechanism of Action: Certain metal salts form insoluble coordination complexes with the phosphoryl oxygen of TPPO.[2][7] This complex can then be easily removed by filtration.
-
Recommended Protocols:
-
Zinc Chloride (ZnCl₂): This is a versatile and highly effective method, particularly in polar solvents where simple precipitation fails. [13][14]A solution of ZnCl₂ in a warm solvent like ethanol can be added to the reaction mixture. [13]Upon cooling and stirring, the ZnCl₂(TPPO)₂ complex precipitates and can be filtered off. [13][15]This method has been shown to be effective in solvents such as ethanol, ethyl acetate, and isopropanol. [16] * Magnesium Chloride (MgCl₂): The Mg(II) complex of TPPO is poorly soluble in toluene and dichloromethane, making this a good choice for reactions performed in these solvents. [7] * Calcium Bromide (CaBr₂): Anhydrous calcium bromide is particularly effective for removing TPPO from ethereal solvents like THF, where zinc and magnesium salts are less efficient. [2] Q3: Can I use co-crystallization to my advantage?
-
A3: Yes, in some cases, TPPO can form co-crystals with other byproducts, facilitating their removal. For instance, in Mitsunobu reactions, TPPO can co-crystallize with the reduced dialkyl azodicarboxylate (e.g., H₂DIAD), and this complex can be filtered off.
[2][4]
Section 3: Chromatographic Purification
When precipitation methods are not suitable, chromatographic techniques offer a reliable alternative for separating phosphine oxides from the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using a silica plug to remove TPPO, but it's still present in my product. What can I do?
A1: This typically indicates that the eluting solvent is too polar.
-
Troubleshooting Steps:
-
Reduce Solvent Polarity: Start with a very non-polar solvent like hexane or pentane to elute your product. The more polar TPPO should remain adsorbed to the silica.
[3] 2. Repeat the Process: It may be necessary to repeat the silica plug filtration 2-3 times for complete removal.
[9][10] 3. Dry Loading: Concentrate the crude reaction mixture onto a small amount of silica gel and then add this to the top of the silica plug. This can improve the separation.
Q2: Is column chromatography a viable option for large-scale purification?
A2: While highly effective, traditional column chromatography can be time-consuming and expensive for large-scale operations. [1][4]However, for smaller laboratory-scale purifications, it remains a go-to method. A gradient elution, for example, with ethyl acetate in hexanes, can effectively separate TPPO from less polar products. [8]For larger scales, high-performance countercurrent chromatography (HPCCC) has been shown to be an efficient alternative.
[17]
Section 4: Alternative and Advanced Strategies
Beyond precipitation and chromatography, several other methods can be employed for phosphine oxide removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are scavenger resins and how do they work?
A1: Scavenger resins are solid-supported reagents that selectively bind to the phosphine oxide, allowing for its removal by simple filtration.
[18]
-
Merrifield Resin: High-loading chloromethylated polystyrene (Merrifield resin) can be used to trap both triphenylphosphine and TPPO.
[3][4]* SiliCycle SiliaBond Scavengers: Commercially available silica-based scavengers have also demonstrated efficacy in removing both TPP and TPPO.
[19][20]
Q2: Can I avoid the formation of TPPO altogether?
A2: Yes, several strategies can circumvent the formation of TPPO:
-
Polymer-Supported Triphenylphosphine: Using a resin-bound triphenylphosphine means the phosphine oxide byproduct is attached to the solid support and can be removed by filtration at the end of the reaction.
[8]* Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, facilitating their removal by extraction.
[8]
Q3: Is it possible to regenerate triphenylphosphine from the oxide byproduct?
A3: Yes, TPPO can be deoxygenated to regenerate triphenylphosphine using reagents such as trichlorosilane/triethylamine or phosgene. [7]This can be a more sustainable approach for large-scale processes.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. silicycle.com [silicycle.com]
- 20. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Uronium Salts vs. the Enigmatic tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
For the modern peptide chemist, the selection of a coupling reagent is a critical decision that dictates the success of a synthesis. The efficiency of amide bond formation, the preservation of stereochemical integrity, and the suppression of side reactions are all heavily influenced by this choice. Among the most robust and widely utilized classes of coupling reagents are the uronium salts, with HATU and HBTU reigning as prominent examples. This guide will delve into a detailed comparison of these trusted reagents.
However, the landscape of chemical synthesis is ever-evolving, with novel reagents continually emerging. One such compound is tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate . While its structural features suggest potential as a coupling agent, a comprehensive body of public-domain experimental data directly comparing its performance against established uronium reagents in peptide synthesis remains elusive. This guide will therefore provide a thorough analysis of HATU and HBTU, drawing on established literature, and will frame the potential role of phosphonium-type reagents, the class to which the carbamate likely belongs, in the context of modern peptide synthesis.
The Uronium Reagents: HATU and HBTU - A Tale of Two Activators
Uronium-based coupling reagents are characterized by a central carbon atom that becomes the focal point of activation. Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are mainstays in solid-phase peptide synthesis (SPPS) and solution-phase couplings.
Mechanism of Action
The efficacy of uronium reagents lies in their ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by an amine. This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
The general mechanism proceeds as follows:
-
Deprotonation: The base removes a proton from the carboxylic acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of the uronium reagent.
-
Active Ester Formation: This leads to the formation of a highly reactive O-acylisourea intermediate which then swiftly rearranges to a more stable active ester. In the case of HATU, a highly reactive OAt-active ester is formed, while HBTU forms an OBt-active ester.[1]
-
Aminolysis: The amine component of the coupling reaction attacks the active ester, forming the desired amide bond and releasing the triazole leaving group.
Figure 1: General workflow for amide bond formation using uronium reagents.
Performance Comparison: HATU vs. HBTU
While both reagents are highly effective, subtle differences in their structure and the resulting active esters lead to variations in performance.
| Feature | HATU | HBTU |
| Active Ester | OAt (1-hydroxy-7-azabenzotriazole) ester | OBt (1-hydroxybenzotriazole) ester |
| Reactivity | Generally considered more reactive, especially for sterically hindered amino acids.[2] | Highly effective for most standard couplings. |
| Racemization Suppression | Excellent, due to the electronic nature of the HOAt leaving group. | Very good, though HATU is often preferred for particularly racemization-prone couplings.[1] |
| Side Reactions | Potential for guanidinylation of the N-terminal amine if used in excess.[3] | Also carries the risk of guanidinylation. |
| Cost | Typically more expensive than HBTU. | More cost-effective for routine synthesis. |
Expert Insight: The enhanced reactivity of HATU stems from the nature of its HOAt leaving group. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation. This can be particularly advantageous when dealing with "difficult" couplings involving sterically demanding amino acids or N-methylated residues.
The Phosphonium Class: A Potential Framework for this compound
General Characteristics of Phosphonium Reagents
-
Activation Site: The activation occurs at the phosphorus atom.
-
By-products: They produce phosphoramide-based by-products. Notably, the first-generation phosphonium reagent, BOP, generates the carcinogenic by-product hexamethylphosphoramide (HMPA), which has led to the development of safer alternatives like PyBOP.
-
Guanidinylation Risk: A significant advantage of phosphonium reagents is the absence of the guanidinylation side reaction that can occur with uronium reagents. This makes them a "cleaner" option, especially when an excess of the coupling reagent is required.
-
Racemization: Phosphonium reagents are often associated with lower levels of racemization, particularly in segment condensations.
Figure 2: A logical diagram illustrating the classification of coupling reagents.
Experimental Protocols
The following are generalized protocols for the use of HATU and HBTU in solid-phase peptide synthesis. The precise equivalents of reagents and reaction times should be optimized for specific coupling reactions.
Protocol 1: HATU-Mediated Peptide Coupling in SPPS
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc-deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Allow the activation mixture to stand for a few minutes before adding it to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: HBTU-Mediated Peptide Coupling in SPPS
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin-bound peptide.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to assess the reaction completion.
Conclusion and Future Perspectives
HATU and HBTU are highly reliable and efficient coupling reagents that have rightfully earned their place in the peptide chemist's toolbox. The choice between them often comes down to a balance of reactivity requirements and cost considerations, with HATU generally being favored for more challenging couplings.
The potential of novel reagents like this compound is intriguing. Should experimental data become available demonstrating its efficacy as a phosphonium-type coupling reagent, it could offer a valuable alternative, particularly in scenarios where the avoidance of guanidinylation is paramount. Further research is needed to elucidate its mechanism, performance, and potential advantages in the complex art of peptide synthesis. For now, the uronium reagents, and specifically HATU for demanding applications, remain the gold standard against which new contenders must be measured.
References
A Senior Application Scientist's Guide: Comparative Analysis of Phosphonium Salt Coupling Reagents (PyBOP vs. PyAOP)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a decision that directly impacts yield, purity, and cost-effectiveness. Phosphonium salts have long been favored for their high reactivity and the avoidance of certain side reactions common to other reagent classes. This guide provides an in-depth, evidence-based comparison of two preeminent phosphonium reagents: the established workhorse, PyBOP , and its more advanced successor, PyAOP . Our analysis moves beyond catalog specifications to explain the causal mechanisms behind their performance differences, empowering you to make optimized, application-specific choices.
The Central Challenge: Activating the Carboxyl Group for Amide Formation
The synthesis of a peptide bond requires the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of another. This is not a spontaneous process. Coupling reagents are the catalysts that create a highly reactive intermediate, typically an active ester, to facilitate this bond formation efficiently and with high fidelity.
The Efficacy of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate in Fragment Condensation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and proteins, fragment condensation stands as a powerful strategy, enabling the coupling of pre-synthesized peptide segments. This approach can circumvent challenges associated with stepwise solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences. The success of fragment condensation hinges on the choice of coupling reagent, which must facilitate efficient amide bond formation while minimizing side reactions, most notably racemization.
This guide provides a comparative analysis of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate, a phosphinyloxy carbamate-based reagent, and its efficacy in fragment condensation. Due to the limited specific experimental data available for this particular reagent in the context of fragment condensation, this guide will draw upon the known chemistry of related compounds and compare its theoretical advantages and disadvantages against well-established coupling reagents.
Understanding the Landscape of Coupling Reagents in Fragment Condensation
Fragment condensation involves the activation of the C-terminal carboxylic acid of one peptide fragment and its subsequent reaction with the N-terminal amine of another. An ideal coupling reagent for this process should offer:
-
High coupling efficiency: To ensure maximum yield of the desired longer peptide.
-
Low racemization: To maintain the stereochemical integrity of the C-terminal amino acid of the activated fragment.
-
Good solubility: The reagent and its byproducts should be soluble in common peptide synthesis solvents.
-
Minimal side reactions: Avoidance of modifications to sensitive amino acid side chains.
Commonly used classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP, HBTU, HATU), and uronium salts (e.g., HBTU, HATU, COMU).[1][2][3] Each class possesses a distinct mechanism of action and a unique profile of reactivity and side reactions.
A Closer Look at this compound
This compound belongs to the family of phosphinoyl carbamates. While its direct application in fragment condensation is not extensively documented in peer-reviewed literature, its structure suggests a potential mechanism involving the formation of a highly reactive phosphinic-carboxylic mixed anhydride.
Proposed Mechanism of Action
The proposed mechanism for the activation of a carboxylic acid by this compound is depicted below. The phosphinyloxy group is a good leaving group, facilitating the nucleophilic attack by the carboxylate of the peptide fragment. This forms a reactive mixed anhydride, which is then susceptible to nucleophilic attack by the N-terminal amine of the other peptide fragment to form the peptide bond.
Caption: Proposed activation of a peptide carboxylic acid by this compound.
Comparative Analysis with Established Coupling Reagents
To objectively evaluate the potential of this compound, we will compare its anticipated performance with that of commonly used coupling reagents in fragment condensation.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Inexpensive, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct (for DCC), potential for racemization, requires an additive (e.g., HOBt, Oxyma) to suppress racemization. |
| Phosphonium Salts | PyBOP, HBTU, HATU | High coupling efficiency, low racemization (especially HATU), good for hindered couplings.[3] | Higher cost, potential for side reactions at the N-terminus of glutamine. |
| Uronium Salts | HBTU, HATU, COMU | High coupling efficiency, fast reaction times, low racemization (especially with COMU).[4] | Can be more expensive, potential for guanidinylation of the N-terminal amine if used in excess. |
| Phosphinyloxy Carbamates | This compound | (Theoretical) Potentially good leaving group for efficient activation, byproducts may be soluble. | (Theoretical) Limited data on efficacy and racemization, potential for side reactions related to the carbamate moiety. |
Experimental Protocols: A General Framework for Fragment Condensation
Solution-Phase Fragment Condensation Protocol
This protocol is suitable for coupling two protected peptide fragments in solution.
Caption: A generalized workflow for solution-phase peptide fragment condensation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the C-terminally protected peptide fragment (1 equivalent) and the N-terminally deprotected peptide fragment (1-1.2 equivalents) in a suitable solvent such as DMF or NMP.
-
Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine (2-3 equivalents).
-
Coupling Reagent Addition: Add the coupling reagent (e.g., this compound, 1.1 equivalents) to the reaction mixture. If using a carbodiimide, an additive like OxymaPure should also be included.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or LC-MS.
-
Workup and Purification: Upon completion, perform an aqueous workup to remove water-soluble byproducts. The protected peptide product can then be purified by precipitation or column chromatography.
Solid-Phase Fragment Condensation (SPFC) Protocol
This protocol is employed when one of the peptide fragments is attached to a solid support.
Caption: A generalized workflow for solid-phase peptide fragment condensation.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminus in a suitable solvent (e.g., DMF, NMP).
-
Fragment Activation: In a separate vessel, dissolve the C-terminally protected peptide fragment (2-3 equivalents) in the coupling solvent. Add the coupling reagent (e.g., this compound, 2-3 equivalents) and a base (e.g., DIEA, 4-6 equivalents). Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add the solution of the activated peptide fragment to the swollen resin. Agitate the mixture for 2 to 24 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like DCM and isopropanol to remove all soluble impurities.
Conclusion and Future Perspectives
While this compound is commercially available, its application and efficacy in fragment condensation remain largely unexplored in the scientific literature.[5][6][7] Based on its chemical structure, it holds theoretical promise as a coupling reagent. However, without empirical data on its performance, particularly concerning coupling yields and the extent of racemization, its adoption by the peptide synthesis community is likely to be limited.
For researchers tackling challenging fragment condensations, established high-performance reagents such as HATU and COMU, which have been extensively validated, remain the recommended choice.[4][8] Future studies are warranted to systematically evaluate this compound and other novel phosphinyloxy carbamates to determine their true potential and place in the toolbox of peptide chemists.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. miniportal.uzp.gov.pl [miniportal.uzp.gov.pl]
- 8. benchchem.com [benchchem.com]
Navigating the Peptide Coupling Landscape: A Cost-Benefit Analysis of Common Reagents
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a daily reality. The success of a synthesis, whether for a simple dipeptide or a complex therapeutic protein, hinges on the critical step of peptide bond formation. The choice of coupling reagent is a pivotal decision that directly influences yield, purity, cost, and the overall efficiency of the process. This guide provides an in-depth, objective comparison of commonly used peptide coupling reagents, grounded in experimental data and field-proven insights, to empower you in making the most informed choice for your specific application.
The Crux of the Matter: Activating the Carboxyl Group
The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under normal conditions. The carboxyl group of one amino acid must be "activated" to make it sufficiently electrophilic to react with the amino group of the next. This is where coupling reagents come into play. An ideal coupling reagent facilitates rapid and complete acylation with minimal side reactions, the most notorious of which is the erosion of stereochemical integrity through racemization.[1]
This guide will dissect the performance of the major classes of coupling reagents: the classic carbodiimides, the robust phosphonium salts, and the highly efficient uronium/aminium salts, as well as newer "green" alternatives.
A Comparative Overview of Common Peptide Coupling Reagents
The selection of a coupling reagent is often a delicate balance between reactivity, the propensity for side reactions, cost, and safety. The following table provides a high-level comparison of some of the most widely used reagents.
| Reagent Class | Example Reagents | Relative Cost Index | Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC/HOBt, DIC/OxymaPure | Low | Good to Excellent | Low to Moderate | Cost-effective, simple to use. | Byproduct can be difficult to remove (DCC), can be slower. |
| Phosphonium Salts | BOP, PyBOP | Moderate to High | Excellent | Low | "Clean" reactions, no guanidinylation risk, highly soluble.[2] | BOP produces carcinogenic HMPA, can be more expensive.[3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Moderate to High | Excellent | Low to Very Low | Highly reactive, fast coupling times.[4] | Potential for guanidinylation (chain termination), some have explosive potential.[2] |
| "Green" Reagents | COMU, T3P® | Moderate to High | Excellent | Very Low | Safer (non-explosive), water-soluble byproducts (T3P®), high efficiency.[3][5] | Can be more expensive than traditional reagents. |
In-Depth Analysis of Coupling Reagent Classes
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action:
Caption: Carbodiimide activation pathway.
To suppress racemization and improve efficiency, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2]
-
Cost-Benefit: DCC is very inexpensive but the dicyclohexylurea (DCU) byproduct is poorly soluble, making it less suitable for solid-phase peptide synthesis (SPPS).[7] DIC is a liquid and its corresponding urea is more soluble, making it a popular choice for both solution-phase and solid-phase synthesis, especially when combined with OxymaPure, which has been shown to be superior to HOBt in reducing racemization.[2] For routine, non-challenging syntheses, the DIC/OxymaPure combination offers an excellent balance of cost and performance.
Phosphonium Salts: The "Clean" and Powerful Activators
Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the progenitor, represented a significant advancement in peptide coupling.
Mechanism of Action:
Caption: Phosphonium salt activation pathway.
The key advantage of phosphonium reagents is the absence of a guanidinylation side reaction, leading to "cleaner" synthesis, especially in difficult couplings.[2]
-
Cost-Benefit: The use of BOP has been largely phased out in industrial settings due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a safer alternative and is highly efficient, often resulting in cleaner crude products than BOP.[3] While generally more expensive than carbodiimides, the higher efficiency and reduced side reactions of PyBOP can justify the cost, particularly for challenging sequences.
Uronium/Aminium Salts: The Speed and Efficiency Kings
Uronium and aminium salts, such as HBTU, HATU, and HCTU, are among the most popular and efficient coupling reagents used today. They are known for their rapid reaction kinetics and high coupling yields.
Mechanism of Action:
Caption: Uronium/Aminium salt activation pathway.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally considered more reactive than HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester.[4]
-
Cost-Benefit: HBTU provides a good balance of performance and cost for routine synthesis.[3] For particularly challenging sequences, such as those involving sterically hindered amino acids or long peptides, the superior performance of HATU often justifies its higher cost.[3] A significant drawback of uronium/aminium reagents is the potential for guanidinylation of the N-terminal amine, which caps the peptide chain and prevents further elongation.[2] This side reaction is more prevalent when the coupling reagent is used in excess.
The New Wave: "Green" and Safer Coupling Reagents
In response to safety and environmental concerns, a new generation of coupling reagents has emerged.
-
COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate): This uronium-type reagent incorporates an OxymaPure moiety, making it a non-explosive alternative to HOBt- and HOAt-based reagents.[5] COMU has demonstrated coupling efficiencies comparable to or even exceeding HATU, with excellent racemization suppression.[5] Its byproducts also tend to be more water-soluble, simplifying purification.[8]
-
T3P® (Propylphosphonic anhydride): This reagent is gaining traction due to its non-toxic and non-allergenic nature. Its byproducts are water-soluble, which greatly simplifies workup and reduces the need for extensive chromatography.[3]
-
Cost-Benefit: While the initial purchase price of these newer reagents may be higher, a comprehensive cost-benefit analysis must consider the reduced costs associated with handling, waste disposal, and simplified purification protocols.[3] The improved safety profile is also a significant, albeit less easily quantifiable, benefit.
Experimental Protocols
General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a framework for comparing the efficiency of different coupling reagents.
1. Resin Preparation:
-
Start with a pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
2. Coupling Reaction:
-
In a separate vessel, pre-activate the Fm-protected amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, HBTU, PyBOP, or DIC/OxymaPure) and a suitable base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for a standardized time (e.g., 1-2 hours) at room temperature.
3. Monitoring the Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, to detect the presence of free primary amines.[9] A negative test indicates a complete reaction.
4. Cleavage and Analysis:
-
After the final coupling and deprotection steps, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid - TFA, 2.5% water, 2.5% triisopropylsilane - TIPS).
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the purity of the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).[4]
Workflow for Selecting a Peptide Coupling Reagent
Caption: Decision workflow for coupling reagent selection.
Conclusion
The landscape of peptide coupling reagents is diverse and continually evolving. For routine and cost-sensitive applications, the classic carbodiimides, particularly DIC in combination with OxymaPure, remain a viable and effective option. For more demanding syntheses where high purity and efficiency are paramount, the higher reactivity of uronium/aminium salts like HATU or the "clean" performance of phosphonium salts like PyBOP often provide a significant advantage that outweighs their increased cost. The emergence of "green" reagents like COMU and T3P® signals a promising future for peptide synthesis, aligning high performance with enhanced safety and environmental sustainability. Ultimately, the optimal choice of coupling reagent is not a one-size-fits-all solution but rather a carefully considered decision based on the specific challenges of the peptide sequence, budgetary constraints, and the overarching goals of the research or development program.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Peptide Purity Validation: A Comparative Analysis of HPLC and LC-MS
For researchers, scientists, and drug development professionals vested in the intricate world of synthetic peptides, the moment of truth arrives post-coupling and cleavage: verifying the purity of the synthesized molecule. This crucial step dictates the reliability of subsequent biological assays and the viability of a therapeutic candidate. This guide provides an in-depth, experience-driven comparison of the two gold-standard analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a mere listing of specifications to explore the causality behind methodological choices, ensuring a robust and self-validating approach to peptide purity assessment.
The Imperative of Purity: Why Post-Coupling Validation is Non-Negotiable
Solid-Phase Peptide Synthesis (SPPS), while a mature and powerful technique, is not infallible. Each coupling and deprotection cycle presents an opportunity for the generation of a heterogeneous mixture of impurities.[1][2] These are not merely academic concerns; impurities can profoundly impact research outcomes and therapeutic safety.[3] Common process-related impurities include:
-
Deletion Sequences: Resulting from incomplete coupling reactions, where one or more amino acid residues are missing from the target sequence.[1]
-
Truncation Sequences: Peptides that have prematurely stopped elongating.[1]
-
Incompletely Deprotected Peptides: Residual protecting groups from the synthesis process can remain attached to the final peptide.[1]
-
Oxidation and Deamidation Products: Certain amino acid residues are susceptible to modification during synthesis and workup.[3]
-
Diastereomers: Racemization of amino acids can occur during the coupling steps.
The presence of these impurities can lead to altered biological activity, immunogenicity, and confounded experimental results.[3] Therefore, rigorous analytical validation is a cornerstone of peptide science and a regulatory expectation.[4]
The Analytical Arsenal: HPLC and LC-MS at a Glance
At its core, the analytical challenge is to separate the target peptide from a cocktail of structurally similar impurities. Both HPLC and LC-MS utilize liquid chromatography to achieve this separation, but their means of detection and the information they provide differ significantly.
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying peptide purity.[1][3][5] It separates peptides based on their physicochemical properties, most commonly hydrophobicity in Reversed-Phase HPLC (RP-HPLC).[6] The separated peptides are then detected by their absorbance of UV light, typically at 214 nm where the peptide bond absorbs.[1][3] The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the exquisite specificity and sensitivity of a mass spectrometer.[5][7] As peptides elute from the chromatography column, they are ionized and their mass-to-charge ratio (m/z) is determined.[7] This provides not only a measure of purity but also a confirmation of the molecular weight of the target peptide and its impurities.[7][8]
Head-to-Head Comparison: HPLC vs. LC-MS for Peptide Purity Validation
The choice between HPLC and LC-MS is not a matter of one being universally "better," but rather which is more "fit-for-purpose" based on the analytical question at hand.
| Feature | HPLC with UV Detection | LC-MS | Rationale & Causality |
| Primary Function | Quantitative Purity Assessment | Qualitative Identity & Impurity Identification | HPLC-UV is the gold standard for accurate quantification of the main peptide and its impurities as a percentage of the total mixture.[3][5] LC-MS excels at confirming the molecular weight of the main peak and identifying the nature of impurities.[7][8] |
| Information Provided | Purity (%) based on peak area, Retention Time | Molecular Weight, Purity (relative abundance), Structural Information (with MS/MS) | HPLC provides a single dimension of data (retention time), while LC-MS adds a second, highly specific dimension (mass-to-charge ratio).[9] |
| Sensitivity | Moderate | High to Very High | Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of trace-level impurities.[7][9] |
| Specificity | Moderate | Very High | HPLC separation is based on physicochemical properties, which can lead to co-elution of impurities with the main peak.[6] LC-MS can distinguish between co-eluting species if they have different mass-to-charge ratios.[4] |
| Impurity Identification | Not directly possible | Direct identification based on mass | HPLC can only indicate the presence of an impurity by a separate peak.[3] LC-MS can provide the molecular weight of the impurity, allowing for its identification (e.g., a deletion sequence will have a mass corresponding to the missing amino acid).[8][10] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment, more complex operation and data analysis | The instrumentation and expertise required for LC-MS are more substantial than for a standard HPLC-UV system.[7][11] |
| Mobile Phase Compatibility | Wide range, including strong ion-pairing agents like TFA | Restricted to volatile buffers (e.g., formic acid) to avoid ion suppression in the MS source | Trifluoroacetic acid (TFA) provides excellent chromatography for peptides but suppresses the MS signal. Formic acid (FA) is MS-compatible but may offer less optimal peak shapes in some cases.[10][12] |
Senior Scientist's Verdict: For a comprehensive and self-validating workflow, HPLC and LC-MS are not competitors but complementary partners. A typical workflow involves:
-
HPLC-UV for primary purity assessment: To obtain a reliable percentage of purity for the bulk material.
-
LC-MS for identity confirmation and impurity profiling: To confirm the molecular weight of the main product and to identify the major impurities present.[3][12]
Experimental Workflows & Protocols
A robust analytical method is built on a foundation of meticulous experimental design. The following sections provide detailed, step-by-step protocols for both HPLC and LC-MS analysis of synthetic peptides.
Visualizing the Analytical Workflow
Caption: HPLC-UV workflow for peptide purity analysis.
Protocol 1: Quantitative Purity Assessment by RP-HPLC
This protocol is designed to achieve optimal separation of the main peptide from its potential impurities for accurate quantification.[3][13]
1. Sample Preparation:
- Accurately weigh and dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.
- Vortex briefly to ensure complete dissolution.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[13]
2. HPLC System & Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size). The larger pore size is beneficial for peptides.
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[13]
- Gradient: A shallow gradient is recommended to resolve closely eluting impurities. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.[3]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C. Elevated temperatures can improve peak shape and resolution.
- Detection: UV absorbance at 214 nm (for the peptide backbone) and optionally 280 nm (for aromatic residues like Trp and Tyr).[1][3]
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]
Causality Behind Choices:
-
C18 Column: The hydrophobic nature of the C18 stationary phase provides excellent retention and separation for a wide range of peptides.[6]
-
TFA as a Mobile Phase Additive: TFA is a strong ion-pairing agent that masks residual silanol groups on the silica support and protonates acidic residues, leading to sharper peaks and improved resolution for UV-based analysis.[12][14]
-
Shallow Gradient: A slow increase in the organic solvent (acetonitrile) concentration enhances the separation of species with minor differences in hydrophobicity, which is crucial for resolving synthesis-related impurities.
Caption: LC-MS workflow for peptide identity and impurity profiling.
Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS
This protocol is used to confirm the molecular weight of the main peptide peak and to identify impurities based on their mass.[7][12]
1. Sample Preparation:
- Prepare the sample as described in Protocol 1, but using a mobile phase containing 0.1% formic acid instead of TFA.
- A lower concentration (e.g., 0.1 mg/mL) is often sufficient for MS detection.
2. LC-MS System & Conditions:
- LC System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (as in Protocol 1).
- Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
- Gradient: Use a similar gradient profile as in the HPLC method to allow for correlation of retention times.
- MS Conditions:
- Ionization Mode: Positive ion mode (ESI+).
- Mass Range: Scan a range appropriate for the expected mass of the peptide (e.g., m/z 400-2000).
- Data Acquisition: Perform both full MS scans to determine the molecular weights of eluting peaks and tandem MS (MS/MS) on the main peak to confirm its amino acid sequence.[12]
3. Data Analysis:
- Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass and compare it to the theoretical mass.
- Extract the mass spectra for impurity peaks and determine their molecular weights.
- Identify impurities by comparing their mass to the theoretical masses of expected byproducts (e.g., deletion sequences, oxidation [+16 Da]).[10]
Causality Behind Choices:
-
Formic Acid (FA): FA is a volatile acid, making it compatible with MS as it does not cause significant ion suppression, unlike TFA. This allows for the sensitive detection of peptides by the mass spectrometer.[10][12]
-
High-Resolution Mass Spectrometer (HRMS): Instruments like TOF or Orbitrap provide highly accurate mass measurements, which are critical for the confident identification of the peptide and its impurities, and for distinguishing between species with very similar masses.[4]
-
Tandem MS (MS/MS): Fragmentation of the main peptide peak and comparison of the resulting fragment ions to a theoretical fragmentation pattern provides unequivocal confirmation of the peptide's amino acid sequence.[8]
Conclusion: A Unified and Validated Approach
In the landscape of peptide analysis, HPLC-UV and LC-MS are not mutually exclusive but rather form a powerful, synergistic toolkit. HPLC-UV provides the robust, quantitative purity data required for lot release and quality control. LC-MS offers the specificity and depth of information needed to confirm identity and characterize the impurity profile, which is essential for troubleshooting synthesis, ensuring safety, and meeting regulatory requirements. By judiciously applying both techniques, researchers and drug developers can achieve a state of analytical confidence, ensuring that their synthetic peptides are of the requisite quality for their intended application. This self-validating system, where quantitative data from HPLC is supported by qualitative identity from LC-MS, represents the pinnacle of scientific integrity in peptide validation.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. almacgroup.com [almacgroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. waters.com [waters.com]
- 5. apexpeptidesupply.com [apexpeptidesupply.com]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. enovatia.com [enovatia.com]
- 9. microsaic.com [microsaic.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
A Researcher's Guide to the Kinetics of Amide Bond Formation with Phosphonium Reagents
For researchers, scientists, and professionals in drug development, the efficient and controlled formation of amide bonds is a cornerstone of successful molecular synthesis. The choice of coupling reagent is a critical parameter that dictates reaction speed, yield, and the preservation of stereochemical integrity. Among the arsenal of available reagents, phosphonium salts have carved out a significant niche, particularly for their efficacy in challenging coupling scenarios.
This guide provides an in-depth, objective comparison of the kinetics of amide bond formation using common phosphonium reagents. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions and optimize your synthetic strategies.
The Central Role of Kinetics in Amide Bond Formation
The rate at which an amide bond is formed is not merely a matter of convenience; it has profound implications for the success of a synthesis. Rapid and efficient coupling minimizes the exposure of sensitive functional groups to harsh reaction conditions and can significantly suppress side reactions, such as the racemization of chiral centers. Understanding the kinetics of different coupling reagents allows for a rational approach to reaction optimization, moving beyond simple trial-and-error.
Phosphonium reagents, such as BOP and its safer analogue PyBOP, activate carboxylic acids by forming highly reactive intermediates, typically OBt (1-hydroxybenzotriazole) or OAt (1-hydroxy-7-azabenzotriazole) active esters. The rate of formation of this active ester and its subsequent aminolysis are the key kinetic steps that govern the overall efficiency of the amide bond formation.
Comparative Kinetic Performance of Phosphonium Reagents
While qualitative descriptors such as "fast" and "efficient" are commonly used, a quantitative comparison of reaction kinetics provides a more nuanced understanding. The following table summarizes available kinetic data for the activation step (active ester formation) and highlights key performance characteristics of prominent phosphonium reagents and their common uronium/aminium counterparts. It is important to note that direct, side-by-side kinetic comparisons under identical conditions are not always available in the literature, particularly for the older, more hazardous reagents like BOP.
| Reagent | Class | Activating Group | Relative Reactivity | Key Kinetic Insights & Performance Characteristics |
| BOP | Phosphonium Salt | Benzotriazole (HOBt) | Moderate to High | Historically a highly effective reagent, known for driving difficult couplings to completion.[1][2] However, its use is now largely discouraged due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][3] Reaction times are generally reported to be in the range of 10-60 minutes.[2] |
| PyBOP | Phosphonium Salt | Benzotriazole (HOBt) | High | A safer alternative to BOP that does not produce HMPA.[4] It exhibits high coupling efficiency, often comparable to BOP, with rapid reaction kinetics.[5] Studies have shown that the formation of the active ester with PyBOP is typically complete within minutes for most amino acids.[6] |
| PyAOP | Phosphonium Salt | 7-Aza-benzotriazole (HOAt) | Very High | The incorporation of the HOAt moiety leads to a more reactive active ester compared to its HOBt-based counterparts, resulting in faster coupling rates and often lower racemization.[5] |
| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High | A widely used and cost-effective reagent with good solubility and rapid coupling times.[2] However, it can lead to guanidinylation of the N-terminal amine as a side reaction, particularly if used in excess.[7] |
| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High | Generally considered one of the most efficient coupling reagents, offering superior performance for difficult sequences due to the highly reactive OAt active ester.[5][8] This leads to faster and more complete reactions. |
Note: The qualitative "Relative Reactivity" is a consensus from various literature sources and is intended for general comparison. Actual reaction rates are highly dependent on the specific substrates, solvent, temperature, and base used.
The Mechanism: A Tale of Two Steps
The kinetic profile of phosphonium-mediated amide bond formation is primarily dictated by two key steps: the activation of the carboxylic acid and the subsequent aminolysis of the active ester intermediate.
Caption: General mechanism of phosphonium-mediated amide bond formation.
The rate of the overall reaction is a function of the rate constants for both the activation (k_activation) and aminolysis (k_aminolysis) steps. For most standard couplings, the formation of the active ester is rapid, and the aminolysis step is often rate-determining. However, for sterically hindered substrates, the activation step can become significantly slower.
Experimental Protocol for Kinetic Analysis of Amide Bond Formation
To empower researchers to conduct their own kinetic studies, we provide a detailed, step-by-step methodology for monitoring amide bond formation using in-situ spectroscopic techniques. This self-validating system allows for real-time tracking of reactant consumption and product formation.
In-situ ¹H NMR Monitoring
Objective: To determine the rate of active ester formation and subsequent aminolysis by monitoring the change in concentration of key species over time.
Materials:
-
N-protected amino acid (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
Phosphonium reagent (e.g., PyBOP, 1.0-1.2 equivalents)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), 2.0-3.0 equivalents)
-
Anhydrous deuterated solvent (e.g., DMF-d₇ or CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve the N-protected amino acid in the deuterated solvent.
-
Acquire Baseline Spectrum: Obtain a baseline ¹H NMR spectrum of the starting material.
-
Initiate the Reaction: Add the amine component, the phosphonium reagent, and finally the base to the NMR tube. Start the timer immediately after the addition of the base.
-
Time-Resolved Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping proton of the starting carboxylic acid, the active ester intermediate, and the final amide product. Plot the concentration of each species as a function of time to determine the reaction kinetics.
In-situ FTIR Monitoring
Objective: To monitor the reaction progress by observing the changes in the carbonyl stretching frequencies of the carboxylic acid, active ester, and amide.
Materials:
-
Reactants and reagents as listed for NMR monitoring
-
Anhydrous, IR-transparent solvent (e.g., Dichloromethane)
-
FTIR spectrometer equipped with an in-situ probe (e.g., ATR probe)
Procedure:
-
System Setup: Set up the reaction vessel with the in-situ FTIR probe, ensuring a good seal to maintain an inert atmosphere if necessary.
-
Background Spectrum: Dissolve the N-protected amino acid and the amine component in the solvent in the reaction vessel. Record a background spectrum of this solution.
-
Reaction Initiation: Add the phosphonium reagent and the base to the reaction mixture and start recording spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the acid (typically 1700-1725 cm⁻¹). Observe the appearance of the C=O stretch of the active ester (typically 1740-1760 cm⁻¹) followed by the appearance of the characteristic Amide I band of the product (typically 1630-1680 cm⁻¹). The rate of change in the absorbance of these peaks can be used to determine the reaction kinetics.
Caption: Experimental workflow for kinetic analysis.
Conclusion and Recommendations
The selection of a phosphonium reagent for amide bond formation should be a data-driven decision. For routine couplings where safety and cost are primary concerns, PyBOP offers a robust and efficient solution with well-understood kinetics. For challenging couplings, particularly those involving sterically hindered amino acids or sequences prone to racemization, the use of a HOAt-based phosphonium reagent such as PyAOP is recommended due to its enhanced reactivity.
While BOP has a legacy of high efficiency, its use should be avoided due to the carcinogenic nature of its HMPA byproduct. The kinetic data and experimental protocols provided in this guide are intended to equip researchers with the tools and knowledge necessary to optimize their amide bond formation reactions, leading to improved yields, higher purity, and more efficient synthetic workflows.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Solution-Phase vs. Solid-Phase Synthesis
For researchers and professionals in the fast-paced world of drug discovery and development, the choice between solution-phase and solid-phase synthesis is a critical decision that profoundly impacts project timelines, scalability, and the ultimate purity of the target molecule. This guide provides an objective, in-depth comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to empower you in selecting the optimal strategy for your synthetic endeavors.
The Dichotomy of Synthesis: Understanding the Fundamentals
At its core, the distinction between solution-phase and solid-phase synthesis lies in the physical state of the reactants. Solution-phase synthesis (SPS) , the classical approach, involves carrying out all reactions in a homogeneous solution, where both reactants and reagents are dissolved in a common solvent. In stark contrast, solid-phase synthesis (SPS) , a revolutionary technique pioneered by R. Bruce Merrifield, entails the covalent attachment of the growing molecule to an insoluble polymer resin. This fundamental difference dictates the workflow, purification strategies, and overall efficiency of each method.
Head-to-Head Performance Comparison
The decision to employ solution-phase or solid-phase synthesis is not merely a matter of preference but a strategic choice based on a careful evaluation of several key performance indicators. The following table provides a quantitative comparison of these two methodologies.
| Feature | Solution-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) | Rationale and Causality |
| Typical Purity (Crude) | 90–98%, variable depending on sequence and purification | ≥95% | In SPPS, the use of a large excess of reagents drives reactions to completion, and impurities are easily washed away, leading to higher crude purity. In LPPS, side products and unreacted starting materials accumulate, necessitating rigorous purification of intermediates. |
| Typical Yield | Can be higher for very short or very long/complex peptides | High for short to medium peptides (<50 amino acids) | For short peptides, the cumulative loss during intermediate purifications in LPPS is minimal. For very long or complex sequences, fragment condensation in solution can be more efficient than stepwise solid-phase synthesis. |
| Synthesis Time | Slower due to multi-step purification and manual interventions | Faster due to automation and simplified purification | The iterative nature of SPPS, with its simple wash steps, is highly amenable to automation, significantly reducing synthesis time. LPPS requires laborious workup and purification after each step. |
| Solvent Consumption | Generally lower, but requires solvents for purification | High, due to extensive washing steps | The repeated washing of the resin in SPPS to remove excess reagents and byproducts results in high solvent consumption. |
| Reagent Usage | Stoichiometric or slight excess | Large excess (typically 2-4 fold) | The use of a large excess of reagents in SPPS is a key strategy to drive the reaction to completion and achieve high coupling efficiencies. |
| Scalability | More suitable for large-scale synthesis (kilograms) of shorter peptides | Excellent for lab-scale (milligrams to grams) and can be scaled up, but can be costly for very large quantities | The cost of the solid support and the large excess of reagents can make SPPS prohibitively expensive for very large-scale production. LPPS is more cost-effective for the multi-kilogram synthesis of short peptides. |
| Automation | Difficult to automate | Highly amenable to automation | The repetitive and standardized cycle of deprotection, coupling, and washing in SPPS is ideal for automation using peptide synthesizers. |
Experimental Workflows: A Practical Perspective
To truly appreciate the practical implications of choosing one method over the other, let's delve into detailed, step-by-step protocols for the synthesis of a simple dipeptide, Ala-Gly, using both solution-phase and solid-phase techniques.
Experimental Protocol 1: Solution-Phase Synthesis of Ala-Gly
This protocol outlines the synthesis of Ala-Gly using Boc (tert-butyloxycarbonyl) for N-terminal protection and a benzyl ester for C-terminal protection, a common strategy in classical solution-phase peptide synthesis.
Step 1: Protection of Glycine
-
Rationale: The carboxylic acid of the C-terminal amino acid (Glycine) is protected as a benzyl ester to prevent it from reacting during the coupling step.
-
Procedure:
-
Suspend Glycine (1 eq) in benzyl alcohol (excess).
-
Bubble dry HCl gas through the mixture at 0°C for 1 hour, then at room temperature for 4 hours.
-
Remove the excess benzyl alcohol under reduced pressure.
-
Triturate the residue with diethyl ether to obtain Gly-OBzl as a white solid.
-
Step 2: Coupling of Boc-Alanine and Glycine Benzyl Ester
-
Rationale: The N-terminus of Alanine is protected with a Boc group to prevent self-coupling. A coupling reagent, such as DCC (N,N'-dicyclohexylcarbodiimide), is used to activate the carboxylic acid of Boc-Ala for amide bond formation. HOBt (Hydroxybenzotriazole) is added to suppress side reactions and reduce racemization.
-
Procedure:
-
Dissolve Boc-Ala-OH (1 eq), Gly-OBzl (1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add DCC (1.1 eq).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield Boc-Ala-Gly-OBzl.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection to Yield Ala-Gly
-
Rationale: The Boc group is removed under acidic conditions (TFA), and the benzyl ester is cleaved by catalytic hydrogenation.
-
Procedure:
-
Dissolve Boc-Ala-Gly-OBzl in a 1:1 mixture of TFA and DCM. Stir for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to obtain H-Ala-Gly-OBzl·TFA.
-
Dissolve the resulting product in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and evaporate the solvent to obtain the final dipeptide, Ala-Gly.
-
Experimental Protocol 2: Solid-Phase Synthesis of Ala-Gly (Fmoc Chemistry)
This protocol details the manual synthesis of Ala-Gly on a Wang resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the most common strategy in modern SPPS.
Step 1: Resin Preparation and Swelling
-
Rationale: The resin must be swollen in a suitable solvent (e.g., DMF) to allow for efficient diffusion of reagents to the reactive sites within the polymer beads.
-
Procedure:
-
Place Fmoc-Gly-Wang resin (1 g, ~0.7 mmol/g substitution) in a reaction vessel.
-
Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
Step 2: Fmoc Deprotection
-
Rationale: The Fmoc protecting group is base-labile and is removed with a solution of piperidine in DMF to expose the free amine for the next coupling step.
-
Procedure:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.
-
Step 3: Coupling of Fmoc-Alanine
-
Rationale: The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) to facilitate the formation of the peptide bond.
-
Procedure:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF (5 mL).
-
Add DIPEA (6 eq) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Step 4: Cleavage and Final Deprotection
-
Rationale: The completed peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail, typically containing TFA. Scavengers like water and TIS are included to trap reactive carbocations generated during cleavage.
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizing the Synthetic Workflows
To further clarify the distinct processes of solution-phase and solid-phase synthesis, the following diagrams, generated using Graphviz, illustrate the respective workflows.
Caption: Generalized workflow for Solution-Phase Synthesis (SPS).
Caption: Generalized workflow for Solid-Phase Synthesis (SPPS).
Making the Right Choice: A Decision-Making Framework
The selection of the most appropriate synthetic strategy is a multifaceted decision that depends on the specific goals of the project. The following decision tree provides a logical framework to guide this choice.
Caption: Decision tree for selecting a synthesis method.
Conclusion: A Tale of Two Syntheses
Both solution-phase and solid-phase synthesis are powerful and indispensable tools in the arsenal of the modern chemist. SPPS, with its amenability to automation and simplified purification, is often the go-to method for the rapid synthesis of a wide variety of peptides and other linear molecules in a research and development setting. Conversely, the classical elegance of LPPS offers advantages in terms of scalability for shorter peptides and flexibility for tackling particularly challenging sequences. A thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, is paramount for making informed decisions that will ultimately drive the successful and efficient synthesis of target molecules, accelerating the journey from discovery to application.
A Comparative Guide to Racemization Levels Associated with HOBt and HOAt Coupling Additives
For researchers, scientists, and drug development professionals, the stereochemical integrity of a synthetic peptide is paramount. The loss of chirality at an amino acid's α-carbon during synthesis, known as racemization, can yield diastereomeric impurities that are difficult to separate and may possess drastically different biological activities.[1][2][3] A critical line of defense against this detrimental side reaction is the use of coupling additives.
This guide provides an in-depth technical comparison of two of the most influential additives in peptide synthesis: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-Hydroxy-7-azabenzotriazole (HOAt). We will explore the underlying mechanisms, present comparative experimental data, and provide a validated protocol for assessing racemization, empowering you to make informed decisions for your synthetic strategy.
The Mechanism of Racemization in Peptide Synthesis
During peptide bond formation, a carboxylic acid group is activated to make it sufficiently electrophilic for the nucleophilic attack by an amine. This activation, however, can render the α-hydrogen of the amino acid acidic enough to be abstracted.[4] This abstraction leads to the formation of a planar, achiral 5(4H)-oxazolone intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers and a loss of stereochemical purity.[3][4][5]
The primary role of coupling additives like HOBt and HOAt is to intercept the highly reactive activated intermediate (e.g., an O-acylisourea formed with a carbodiimide like DCC or DIC) before it can rearrange into an oxazolone.[1][4] They do so by forming a corresponding active ester (an OBt- or OAt-ester). This active ester is more stable than the initial activated species, yet highly reactive towards the desired amine nucleophile, thereby funneling the reaction down the productive, non-racemizing pathway of amide bond formation.[1][4][6]
Head-to-Head Comparison: HOBt vs. HOAt
While both additives operate on the same principle of forming an active ester, their structural differences lead to a significant divergence in performance.
1-Hydroxybenzotriazole (HOBt): The Classic Standard
Introduced in 1970 by König and Geiger, HOBt has been the workhorse additive for decades.[7] It reliably converts the O-acylisourea intermediate into an HOBt active ester, which is less prone to racemization and enhances coupling rates compared to using a carbodiimide alone.[6][7] For many routine syntheses, HOBt provides a cost-effective and substantial improvement in peptide purity.[8]
1-Hydroxy-7-azabenzotriazole (HOAt): The Superior Successor
Developed by Louis A. Carpino in the 1990s, HOAt represents a significant advancement.[9] The key innovation is the substitution of a carbon with a nitrogen atom at the 7-position of the benzotriazole ring system. This seemingly minor change has two profound mechanistic consequences:
-
Increased Acidity: The electron-withdrawing nature of the pyridine nitrogen makes HOAt more acidic than HOBt.[9] This results in a better leaving group, making the corresponding OAt-ester more reactive and accelerating the rate of amide bond formation.
-
Anchimeric Assistance: The pyridine nitrogen in HOAt can act as a hydrogen bond acceptor, coordinating the incoming amine nucleophile. This "neighboring group participation" or anchimeric assistance positions the amine for a more efficient attack on the activated carbonyl, dramatically increasing the coupling rate.[7] This rapid consumption of the active ester further minimizes the time available for any potential racemization to occur.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Greener Peptide Synthesis: Assessing the Environmental Impact of Reagents
Abstract
The therapeutic potential of peptides is expanding rapidly, driving a surge in their development and manufacturing. However, the workhorse of peptide production, Solid-Phase Peptide Synthesis (SPPS), is notoriously inefficient from an environmental standpoint.[1][2] Traditional protocols generate enormous quantities of hazardous waste, primarily from solvents and excess reagents, leading to a Process Mass Intensity (PMI) that is often orders of magnitude higher than for small molecules or even biopharmaceuticals.[1][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of peptide synthesis reagents through the lens of green chemistry. It moves beyond simple protocol listings to explain the causal relationships between reagent choice, process efficiency, and environmental impact. By synthesizing technical data with field-proven insights, this document serves as a practical handbook for designing more sustainable peptide synthesis workflows without compromising on product quality.
Chapter 1: The Environmental Footprint of Peptide Synthesis: A Metrics-Driven Perspective
To objectively assess the environmental impact of a synthesis protocol, we must move beyond qualitative descriptions and employ quantitative green chemistry metrics. The iterative nature of peptide synthesis, which involves repeated deprotection, coupling, and extensive washing steps, inherently leads to high material consumption.[6][7][8]
Key Green Metrics:
-
Process Mass Intensity (PMI): This is arguably the most holistic metric for evaluating the environmental footprint of a manufacturing process.[3] It is defined as the total mass of all materials (raw materials, solvents, water, reagents) used to produce a specific mass of the final Active Pharmaceutical Ingredient (API).[3]
-
PMI = Total Mass Input (kg) / Mass of Product (kg)
-
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor focuses specifically on waste generation.[9]
-
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
A comprehensive analysis by the ACS Green Chemistry Institute Pharmaceutical Roundtable revealed that the median PMI for SPPS processes is approximately 13,000, dwarfing that of small molecules (median 168–308).[3][4][5] Solvents are the single largest contributor, often accounting for 80-90% of the total waste generated.[1][8] These staggering figures underscore the urgent need to re-evaluate every component of the SPPS workflow.
Chapter 2: Solvents - The Primary Target for Greening SPPS
The choice of solvent is the most critical factor influencing the sustainability of SPPS. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) have been the standard due to their excellent resin-swelling properties and ability to dissolve protected amino acids.[6][10][11] However, their significant health and environmental hazards, including reproductive toxicity, have led to regulatory restrictions (e.g., REACH in Europe), compelling the search for greener alternatives.[10][11]
An ideal green solvent for SPPS should possess several key attributes: good resin swelling, high solubility of reagents, stability throughout the synthesis cycle, low viscosity for efficient washing, and a favorable environmental, health, and safety (EHS) profile.[6]
Comparison of Traditional vs. Green Solvents
| Solvent | Classification | Key Environmental/Safety Issues | Performance Notes |
| DMF | Traditional | Reproductive toxin (SVHC), high boiling point, high energy use for removal.[10] | Gold standard for performance, excellent swelling and solubility.[6] |
| NMP | Traditional | Reproductive toxin (SVHC), similar issues to DMF.[10][12] | High performance, but often substituted by DMF due to similar concerns. |
| DCM | Traditional | Suspected carcinogen, volatile organic compound (VOC), ozone layer impact.[13] | Historically used, now largely replaced in modern SPPS due to toxicity.[14] |
| 2-MeTHF | Greener Alt. | Bio-based, lower toxicity profile. | Good performance reported, sometimes in mixtures.[10][11][15] Can give lower yields than DMF if not optimized.[15] |
| NBP | Greener Alt. | Non-toxic, biodegradable, structurally similar to NMP but with a safer profile.[12] | Excellent performance, often comparable to DMF.[12] Can be more viscous.[10] |
| Cyrene™ | Greener Alt. | Bio-based, biodegradable, derived from cellulose. | Shown to be a valuable green alternative in SPPS.[16] |
| GVL | Greener Alt. | Bio-based, low toxicity. | Can be effective but may have limitations with certain bases for Fmoc removal.[10] |
| DMSO/EtOAc | Greener Alt. | Binary mixture of less hazardous solvents.[17] | Polarity can be tuned by adjusting the ratio, performing comparably to DMF.[11] |
Experimental Protocol: Validating a Greener Solvent for SPPS
Objective: To evaluate the performance of a candidate green solvent (e.g., NBP) against the standard DMF protocol for the synthesis of a model peptide (e.g., a 10-mer).
Methodology:
-
Resin Swelling Test:
-
Place 100 mg of the chosen resin (e.g., Rink Amide ChemMatrix) into two separate fritted syringes.
-
Add 2 mL of DMF to one and 2 mL of the candidate solvent to the other.
-
Allow to swell for 1 hour, then drain the solvent.
-
Measure the bed volume of the swollen resin. A comparable swell factor is a prerequisite for efficient synthesis.[10]
-
-
Parallel Synthesis:
-
Perform the synthesis of the model 10-mer peptide on two automated synthesizers in parallel.
-
Synthesizer A (Control): Use DMF for all wash, deprotection, and coupling steps.
-
Synthesizer B (Test): Use the candidate green solvent for all corresponding steps.
-
Keep all other parameters (equivalents of amino acids, coupling reagents, deprotection times, temperature) identical.
-
-
Cleavage and Analysis:
-
After synthesis, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Self-Validation:
-
Analyze the crude peptide from both syntheses by RP-HPLC and LC-MS.
-
Compare the yield and purity. The green solvent is considered a viable alternative if the crude purity is comparable (e.g., within 5-10%) to the DMF control and the impurity profile is similar.[10][15] A significant drop in yield or the appearance of new deletion impurities indicates suboptimal performance that may require further process optimization.[10][15]
-
Chapter 3: Coupling Reagents - Improving Atom Economy and Reducing Hazards
The formation of the amide bond is the cornerstone of peptide synthesis. This step requires a coupling reagent to activate the C-terminus of the incoming amino acid. Traditional reagents, particularly uronium/aminium salts based on benzotriazole derivatives (e.g., HBTU, HATU), are highly efficient but suffer from poor atom economy and significant safety concerns.[2] The benzotriazole motif can be explosive, and these reagents are known immune sensitizers, capable of causing severe allergic reactions.[2][18][19][20]
Comparison of Coupling Reagents
| Reagent Class | Examples | Environmental/Safety Issues | Performance Notes |
| Carbodiimides | DIC, DCC | Potent skin irritants and sensitizers.[19] DCC produces a poorly soluble urea byproduct. | Widely used, often with an additive like OxymaPure to suppress racemization. |
| Benzotriazoles | HBTU, HATU, HCTU | Potentially explosive properties, known respiratory and skin sensitizers.[2][18][20][21] Poor atom economy. | Highly efficient and fast-acting, but significant EHS drawbacks. |
| Oxyma-based | COMU | Less hazardous safety profile than benzotriazoles.[22] Water-soluble byproducts, making it a greener choice.[22] | High coupling efficiency, reduced epimerization.[22] May have stability issues in DMF.[2] |
| Phosphonium | PyBOP | Generates carcinogenic HMPA as a byproduct. | Largely phased out due to byproduct toxicity. |
| Anhydrides | T3P® | Byproducts are water-soluble and generally considered benign. | A greener coupling reagent, particularly effective in solution-phase synthesis.[23] |
Visualization: Traditional vs. Greener Coupling Workflow
The following diagram illustrates the fundamental difference in the waste streams generated by traditional benzotriazole-based reagents versus greener alternatives like COMU.
References
- 1. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 5. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 12. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 13. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 16. researchgate.net [researchgate.net]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpeptidesociety.org [americanpeptidesociety.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate
Initial Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the chemical's properties is paramount. Tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate is a synthetic organic compound utilized in research, particularly in medicinal chemistry and organic synthesis.[1] While a representative Safety Data Sheet (SDS) from TCI Chemicals classifies this specific compound as "Not a hazardous substance or mixture" under European CLP Regulation (EC) No 1272/2008, this does not eliminate the need for cautious handling and proper disposal.
The core principle of laboratory safety, as outlined in Prudent Practices in the Laboratory, is to treat all laboratory-generated waste with a degree of caution, assuming potential hazards until proven otherwise.[2] The structure of this molecule contains both an organophosphorus moiety and a carbamate group.[3][4] Many compounds within these classes are known for their potential biological activity, including acetylcholinesterase inhibition, and can pose environmental risks.[5][6] Therefore, disposal must be approached with a higher standard of care than for benign household waste.
Key Chemical & Safety Data Summary:
| Property | Value | Source |
| CAS Number | 619333-95-8 | [7] |
| Molecular Formula | C₁₉H₂₄NO₆P | [1][3][7] |
| Molecular Weight | 393.37 g/mol | [7] |
| Appearance | White powder or crystals | [1] |
| Hazard Classification | Not a hazardous substance or mixture (per REGULATION (EC) No 1272/2008) | |
| PBT/vPvB Status | Contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. |
On-Site Waste Management: Segregation and Accumulation
Proper disposal begins at the point of generation. The cardinal rule is that no experiment should be initiated without a clear plan for the disposal of all resulting waste.[2]
Step 1: Designate a Waste Stream Due to its chemical nature as a synthetic organophosphorus carbamate, this compound and materials contaminated with it should be designated as a non-halogenated organic chemical waste stream . Do not mix it with halogenated solvents, strong acids/bases, or oxidizers to prevent unforeseen chemical reactions.[8]
Step 2: Proper Containerization
-
Primary Waste Container: Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "619333-95-8"
-
The words "Hazardous Waste" (or equivalent term as required by your institution's Environmental Health & Safety department, EHS).
-
An indication of the hazards (e.g., "Chemical Waste for Incineration").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in secondary containment to mitigate spills.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the decision-making process and physical steps for disposing of the compound in its various forms. The overarching directive, supported by safety data sheets and general best practices, is to entrust final disposal to a licensed waste disposal company . Never dispose of this chemical down the drain or in the regular solid waste.[8][9]
Caption: Disposal Decision Workflow for this compound.
Protocol Details:
-
Disposal of Neat (Pure) Chemical:
-
Ensure the original container is securely sealed. If transferring to a waste container, do so in a ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat.
-
The container with the neat chemical should be labeled as hazardous waste and moved to your lab's SAA.
-
Contact your institution's EHS department to schedule a pickup.
-
-
Disposal of Contaminated Labware and Debris:
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with the compound should be collected in a designated solid hazardous waste container (e.g., a lined box or a separate drum). This container must also be labeled as hazardous waste.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Whenever possible, glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common procedure. Crucially, the solvent rinsate is now considered hazardous waste and must be collected in the appropriate liquid waste container. After decontamination, the glassware can typically be washed and reused.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste unless decontaminated.
-
Perform a triple rinse with a suitable solvent. Each rinse should involve adding the solvent, closing and agitating the container, and then pouring the rinsate into your designated liquid chemical waste stream.
-
After the triple rinse, the container can often be disposed of as regular lab glass or plastic, but you must deface the original label to prevent confusion. Confirm this final step with your EHS department's specific policies.
-
Emergency Procedures for Spills and Releases
In the event of an accidental release, the immediate priority is personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent the dispersion of the dust or liquid. Use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Cleanup: Carefully pick up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
The causality is clear: any material used to clean a spill of a chemical waste product becomes, by definition, chemical waste itself and must be disposed of according to the same protocol.
By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tert-Butyl ((bis(4-methoxyphenyl)phosphoryl)oxy)carbamate | C19H24NO6P | CID 44629804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chemscene.com [chemscene.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate (CAS RN: 619333-95-8), a versatile reagent in organic synthesis. While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, a proactive and informed approach to safety is a cornerstone of professional laboratory practice.[1] This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure research environment.
Immediate Safety Briefing: Understanding the Compound
This compound is a white to yellow solid with a molecular weight of 393.38 g/mol .[1] It is stable under normal laboratory conditions.[1] Although not officially classified as hazardous, comprehensive toxicological data for this specific compound is limited.[1] Therefore, treating it with the respect due to any chemical of unknown long-term effects is a critical aspect of laboratory safety. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Protocol
A foundational aspect of safe handling is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact. While the substance is not classified as a skin irritant, good laboratory practice dictates avoiding direct contact with any chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. | A dust mask or respirator may be considered if handling large quantities or if there is a potential for significant dust generation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored at room temperature in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2]
Handling and Use: A Step-by-Step Guide
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or a local exhaust ventilation system is strongly recommended to prevent the dispersion of dust.[1]
-
Donning PPE : Put on your laboratory coat, followed by safety glasses. Lastly, don nitrile gloves, ensuring they fit properly and are free of any defects.
-
Weighing and Transfer : When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers. If any dust is generated, gently wipe the area with a damp cloth.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water, even after removing gloves.
Spill Response
In the event of a small spill:
-
Evacuate and Secure : If necessary, evacuate the immediate area and restrict access.
-
Protect Yourself : Wear appropriate PPE, including gloves and eye protection.
-
Containment and Cleanup : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water.
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations.[1] Entrust the disposal of this chemical to a licensed waste disposal company.[1] Do not dispose of it down the drain.
Emergency Procedures
In Case of Inhalation:
In Case of Skin Contact:
-
Immediately remove any contaminated clothing.[1]
-
Rinse the affected skin area well with water.[1]
-
If skin irritation or a rash occurs, seek medical attention.[1]
In Case of Eye Contact:
-
Rinse the eyes with plenty of water.[1]
-
If contact lenses are present and easy to remove, do so.[1]
-
If eye irritation persists, seek medical advice.[1]
In Case of Ingestion:
-
Rinse the mouth with water.
-
Seek medical attention.[1]
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
